NSC260594
Description
The exact mass of the compound Benzamide, 4-[(1-methyl-6-nitro-4(1H)-quinolinylidene)amino]-N-[4-[(1-methyl-4(1H)-pyridinylidene)amino]phenyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 260594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H24N6O3 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
4-[(1-methyl-6-nitroquinolin-4-ylidene)amino]-N-[4-[(1-methylpyridin-4-ylidene)amino]phenyl]benzamide |
InChI |
InChI=1S/C29H24N6O3/c1-33-16-13-24(14-17-33)30-21-7-9-23(10-8-21)32-29(36)20-3-5-22(6-4-20)31-27-15-18-34(2)28-12-11-25(35(37)38)19-26(27)28/h3-19H,1-2H3,(H,32,36) |
InChI Key |
SDVVSJQTYKFAFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=C4C=CN(C5=C4C=C(C=C5)[N+](=O)[O-])C)C=C1 |
Synonyms |
NSC-260594 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of NSC260594
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC260594 is a small molecule identified from the National Cancer Institute (NCI) diversity set IV compound library that has demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cells. Contrary to initial hypotheses involving SHP2 phosphatase, the primary mechanism of action of this compound is the inhibition of the anti-apoptotic protein, Myeloid cell leukemia-1 (Mcl-1). This inhibition is achieved through the downregulation of the Wnt signaling pathway, a critical cascade in tumorigenesis. The subsequent decrease in Mcl-1 levels triggers apoptosis in TNBC cells, highlighting this compound as a promising lead compound for the development of targeted therapies for this aggressive and difficult-to-treat cancer subtype.
Core Mechanism of Action: Mcl-1 Inhibition via Wnt Pathway Downregulation
The central mechanism of this compound revolves around its ability to suppress the expression of Mcl-1, a key pro-survival member of the Bcl-2 family of proteins. Overexpression of Mcl-1 is a known factor in tumorigenesis and chemoresistance. This compound instigates the downregulation of Mcl-1 by disrupting the Wnt signaling pathway. The Wnt pathway, when aberrantly activated, contributes to cancer progression. This compound has been shown to inhibit the expression of several key proteins within this cascade, including Dvl2, axin1, LRP6, β-catenin, and GSK-3β.[1][2] This disruption leads to a reduction in Mcl-1 expression, which in turn sensitizes cancer cells to apoptosis.
Quantitative Data Summary
The cytotoxic effects of this compound have been quantified across various triple-negative breast cancer cell lines. The compound exhibits a dose-dependent inhibition of cell viability.
| Cell Line | Description | Treatment Duration | IC50 (µM) |
| 4175 | Highly aggressive TNBC cell line | 72 hours | ~5-10 (estimated) |
| MDA-MB-468 | TNBC cell line | 72 hours | ~5-10 (estimated) |
| MDA-MB-157 | TNBC cell line | 72 hours | ~5-10 (estimated) |
| Hs578t | TNBC cell line | 72 hours | ~10-20 (estimated) |
| MDA-MB-231 | TNBC cell line | 72 hours | 4.48 |
Note: Estimated IC50 values are based on graphical data from the primary research publication. The precise IC50 for MDA-MB-231 has been reported.[3]
Signaling Pathway and Logical Relationships
The following diagram illustrates the proposed mechanism of action for this compound, detailing its impact on the Wnt signaling pathway and the subsequent effect on Mcl-1 and apoptosis.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental methodologies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent cytotoxic effects of this compound on TNBC cell lines.
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, MDA-MB-468, etc.) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0 to 20 µM or higher) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is employed to measure the protein expression levels of Mcl-1 and key components of the Wnt signaling pathway following treatment with this compound.
-
Cell Lysis: Treat TNBC cells with varying concentrations of this compound for a designated time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Mcl-1, Dvl2, axin1, LRP6, β-catenin, GSK-3β, and a loading control (e.g., vinculin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Apoptosis Assay (Annexin V-PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis in TNBC cells after this compound treatment.
-
Cell Treatment: Treat TNBC cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the identification and characterization of a novel anti-cancer compound like this compound.
Conclusion
This compound represents a promising therapeutic candidate for triple-negative breast cancer. Its unique mechanism of action, involving the downregulation of the Wnt signaling pathway to inhibit the critical survival protein Mcl-1, offers a novel strategy for inducing apoptosis in these cancer cells. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals, laying the groundwork for further preclinical and clinical investigation of this compound and its analogues.
References
The Dual-Faceted Inhibitor: A Technical Guide to the Discovery and Initial Characterization of NSC260594
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC260594 has emerged as a molecule of significant interest in distinct fields of biomedical research, demonstrating a fascinating duality in its biological activity. Initially identified through high-throughput screening efforts, this quinolinium derivative has been characterized as both a potent inhibitor of HIV-1 RNA packaging and an inhibitor of the cell cycle phosphatase Cdc25B. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound in both these contexts, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and workflows.
Section 1: this compound as an Inhibitor of HIV-1 RNA Packaging
The discovery of this compound as an anti-HIV-1 agent stems from a target-based high-throughput screen designed to identify small molecules that disrupt the interaction between the HIV-1 genomic RNA (gRNA) packaging signal (Psi, Ψ) and the Gag polyprotein.[1] This interaction is critical for the specific encapsidation of the viral genome into newly forming virions, making it an attractive target for novel antiretroviral therapies.
Mechanism of Action
This compound specifically inhibits the packaging of HIV-1 gRNA into virions.[2] Its mechanism of action involves binding to and stabilizing a critical structural element within the Psi region, the stem-loop 3 (SL3).[1] This stabilization effect is thought to propagate across the entire Psi region, preventing the necessary conformational changes required for Gag binding and subsequent gRNA encapsidation.[1][2] Nuclear Magnetic Resonance (NMR) studies have further pinpointed the binding site to the [UUUU]:[GGAG] helix within the Ψ-hairpin region.[3] This targeted disruption of a crucial virus-specific process highlights the potential of this compound as a selective antiviral agent.
Quantitative Data
| Parameter | Value | Virus Strain/System | Reference |
| gRNA Packaging Inhibition | Up to 82% reduction | Cell-based assays | [2] |
| Antiviral Activity (IC50) | Micromolar range | In vitro assays | [1] |
Key Experimental Protocols
1. Quantitative RT-PCR (qRT-PCR) for HIV-1 Genomic RNA Incorporation:
This assay is used to quantify the amount of viral genomic RNA that is successfully packaged into viral particles in the presence or absence of this compound.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding the HIV-1 Gag-Pol proteins and a reporter construct containing the HIV-1 packaging signal.
-
Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.
-
Virion Isolation: After a set incubation period (e.g., 48 hours), the cell culture supernatant containing viral particles is harvested and clarified by centrifugation. Virions are then pelleted by ultracentrifugation through a sucrose cushion.
-
RNA Extraction: Viral RNA is extracted from the pelleted virions using a commercial RNA extraction kit.
-
qRT-PCR: The extracted RNA is reverse transcribed to cDNA, which is then used as a template for quantitative PCR using primers and a probe specific for a conserved region of the HIV-1 genome (e.g., gag). A standard curve is generated using known quantities of a plasmid containing the target sequence to allow for absolute quantification of viral RNA copies. The results are normalized to the amount of p24 capsid protein (determined by ELISA) in the virion preparations to account for any differences in particle production.
2. Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) Analysis:
SHAPE analysis is employed to probe the solution structure of the HIV-1 Psi RNA in the presence and absence of this compound to identify regions of structural stabilization.
-
RNA Preparation: In vitro transcribed and purified HIV-1 Psi RNA is folded into its native conformation.
-
Compound Incubation: The folded RNA is incubated with this compound or a DMSO control.
-
SHAPE Modification: The RNA is treated with a SHAPE reagent (e.g., 1-methyl-7-nitroisatoic anhydride, 1M7), which acylates the 2'-hydroxyl group of flexible, single-stranded nucleotides.
-
Primer Extension: A fluorescently labeled DNA primer is annealed to the modified RNA, and reverse transcription is performed. The reverse transcriptase is blocked at the sites of 2'-O-adducts, generating a population of cDNAs of varying lengths.
-
Capillary Electrophoresis: The cDNA products are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting electropherograms are analyzed to calculate SHAPE reactivity at each nucleotide position. A decrease in SHAPE reactivity in the presence of this compound indicates that the compound is binding to and stabilizing that region of the RNA.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is utilized to characterize the direct binding interaction between this compound and the HIV-1 Psi RNA at an atomic level.
-
Sample Preparation: Isotopically labeled (e.g., 15N, 13C) HIV-1 Psi RNA is prepared and purified.
-
NMR Titration: A series of 2D 1H-15N HSQC or other relevant NMR spectra are acquired of the RNA in the absence and presence of increasing concentrations of this compound.
-
Chemical Shift Perturbation Analysis: Changes in the chemical shifts of RNA resonances upon addition of the compound are monitored. Significant chemical shift perturbations indicate the specific nucleotides involved in the binding interaction.
-
NOESY Experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be performed on the complex to identify through-space interactions between the protons of this compound and the RNA, providing distance restraints for structural modeling of the complex.
Visualizations
Section 2: this compound as an Inhibitor of Cdc25B Phosphatase
This compound has also been identified as an inhibitor of the cell division cycle 25B (Cdc25B) phosphatase. Cdc25 phosphatases are key regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which drive cell cycle progression. Overexpression of Cdc25B is observed in various human cancers, making it a target for the development of anti-cancer therapeutics. While the characterization of this compound in this context is less detailed in publicly available literature, its identification as a quinone-based inhibitor aligns with a known class of potent Cdc25 inhibitors.
Mechanism of Action
The proposed mechanism for many quinone-based Cdc25 inhibitors involves the generation of reactive oxygen species (ROS) which can lead to the oxidative inactivation of the catalytic cysteine residue in the active site of the phosphatase. Alternatively, some quinones can act as Michael acceptors, forming a covalent bond with the active site cysteine. This inhibition of Cdc25B leads to the accumulation of hyperphosphorylated, inactive CDK1, resulting in a G2/M cell cycle arrest.
Quantitative Data
Key Experimental Protocols
1. In Vitro Cdc25B Phosphatase Activity Assay:
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Cdc25B.
-
Reagents: Recombinant human Cdc25B, a phosphatase substrate (e.g., 3-O-methylfluorescein phosphate (OMFP) or a phosphopeptide substrate), and a reaction buffer.
-
Assay Procedure:
-
Recombinant Cdc25B is pre-incubated with varying concentrations of this compound or a vehicle control in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product generated (e.g., fluorescein from OMFP hydrolysis) is measured using a fluorometer.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC50 value.
Visualizations
Conclusion
This compound represents a compelling example of a small molecule with dual inhibitory activities against two distinct and significant therapeutic targets. Its well-characterized role as an inhibitor of HIV-1 RNA packaging provides a strong foundation for the development of a novel class of antiretroviral drugs. The identification of this compound as a Cdc25B inhibitor, while requiring further quantitative characterization, places it within a promising class of anti-cancer agents. This technical guide summarizes the foundational knowledge on this compound, providing researchers and drug development professionals with the necessary information to further explore its therapeutic potential.
References
- 1. Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDC25B phosphatase through disruption of protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NSC260594: A Quinolinium Derivative with Anti-Cancer and Anti-HIV Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC260594 is a synthetic quinolinium derivative that has garnered significant interest in the scientific community for its dual therapeutic potential as both an anti-cancer and anti-HIV agent. Identified from the NCI Diversity Set IV compound library, this small molecule has demonstrated notable activity against triple-negative breast cancer (TNBC) and the human immunodeficiency virus (HIV). Its mechanism of action involves the modulation of key cellular pathways, making it a compelling candidate for further investigation and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on the experimental data and methodologies that underpin our current understanding of this promising compound.
Chemical Structure and Properties
This compound is a complex aromatic molecule belonging to the quinolinium class of compounds. Its chemical identity has been established through various analytical methods, providing a solid foundation for its study and synthesis.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-[(1-methyl-6-nitroquinolin-4-ylidene)amino]-N-[4-[(1-methylpyridin-4-ylidene)amino]phenyl]benzamide |
| Molecular Formula | C29H24N6O3 |
| Molecular Weight | 504.5 g/mol (Computed) |
| SMILES | CN1C=CC(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=C4C=CN(C)C5=C4C=C(C=C5)--INVALID-LINK--[O-])C=C1 |
Physicochemical Properties
Quantitative experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility in various solvents, are not extensively reported in the currently available literature. However, based on its chemical structure as a quinolinium derivative, it is predicted to be a solid at room temperature with limited solubility in aqueous solutions and better solubility in organic solvents like DMSO.
Biological and Pharmacological Properties
This compound exhibits a range of biological activities, with its anti-cancer and anti-HIV properties being the most extensively studied.
Anti-Cancer Activity: Targeting Triple-Negative Breast Cancer (TNBC)
This compound has shown significant cytotoxicity against multiple triple-negative breast cancer cell lines in a dose- and time-dependent manner. Its primary mechanism of action in this context is the inhibition of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer cells.
Pharmacological Data
| Parameter | Value | Cell Lines |
| IC50 (72h) | Dose-dependent inhibition observed | 4175, MDA-MB-468, MDA-MB-157, Hs578t |
Anti-HIV Activity
This compound has also been identified as an inhibitor of HIV-1 RNA packaging. It is believed to exert this effect by binding to the Ψ-hairpin region of the HIV-1 5'-L, which leads to a global stabilization of the RNA structure and prevents the binding of the Gag protein.
Mechanism of Action: Signaling Pathways
The anti-cancer effects of this compound are primarily attributed to its ability to downregulate the Wnt signaling pathway, leading to the inhibition of Mcl-1 expression and subsequent induction of apoptosis.
Wnt/β-catenin Signaling Pathway Inhibition
This compound has been shown to inhibit key proteins in the Wnt/β-catenin signaling pathway, including GSK-3β and β-catenin. In the canonical Wnt pathway, the inactivation of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes, including those involved in cell proliferation and survival, such as Mcl-1. By inhibiting this pathway, this compound effectively reduces the expression of Mcl-1, thereby promoting apoptosis in cancer cells.
Caption: this compound inhibits the Wnt signaling pathway, leading to Mcl-1 downregulation and apoptosis induction.
Experimental Protocols
The following sections detail the methodologies used in key experiments to characterize the activity of this compound.
Western Blot Analysis for Mcl-1 Expression
This protocol is used to determine the effect of this compound on the protein levels of Mcl-1 and key components of the Wnt signaling pathway.
Methodology:
-
Cell Culture and Treatment: Triple-negative breast cancer cells (e.g., MDA-MB-231, 4175) are cultured in appropriate media and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for Mcl-1, GSK-3β, β-catenin, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A streamlined workflow for Western blot analysis to assess protein expression changes.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is employed to quantify the extent of apoptosis induced by this compound.
Methodology:
-
Cell Treatment: TNBC cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic cells.
Caption: The sequential steps involved in the Annexin V/PI assay for apoptosis detection.
Conclusion
This compound is a promising small molecule with demonstrated efficacy against triple-negative breast cancer and HIV in preclinical studies. Its well-defined chemical structure and its characterized mechanism of action, involving the inhibition of the Wnt/β-catenin signaling pathway and subsequent downregulation of Mcl-1, provide a strong rationale for its continued development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar quinolinium derivatives. Future research should focus on obtaining comprehensive physicochemical data, elucidating the full spectrum of its biological targets, and evaluating its efficacy and safety in more advanced preclinical models.
An In-depth Technical Guide on the Interaction of NSC260594 with the HIV-1 Psi RNA Element
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the small molecule NSC260594 and the HIV-1 psi (Ψ) RNA packaging signal. The document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the critical pathways and workflows.
Introduction: Targeting HIV-1 RNA Packaging
The selective packaging of the dimeric, unspliced viral genomic RNA (gRNA) into newly forming virions is a critical step in the replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1). This process is orchestrated by the viral Gag polyprotein, which recognizes and binds to a complex structured region at the 5' end of the gRNA known as the psi (Ψ) element. The high specificity of this Gag-Ψ interaction makes it an attractive target for the development of novel antiretroviral therapies. One such promising compound is this compound, a quinolinium derivative identified as a specific inhibitor of this crucial interaction.
Mechanism of Action of this compound
This compound exerts its antiviral activity by directly targeting the HIV-1 psi RNA element. Specifically, it binds to the stem-loop 3 (SL3) region of the psi element. This binding event stabilizes the conformation of SL3, which in turn leads to a global stabilization of the entire psi RNA structure. This stabilized conformation is unfavorable for binding by the Gag polyprotein. By preventing the initial high-affinity interaction between Gag and SL3, this compound effectively inhibits the encapsidation of the viral gRNA into nascent virions, leading to the production of non-infectious viral particles.
Quantitative Data on this compound Activity
| Parameter | Value | Cell Type/System | Assay | Reference |
| Inhibition of gRNA Packaging | Up to 82% reduction | HIV-1 producing cells | qRT-PCR | [1] |
| Antiviral Activity | Micromolar concentrations | In vitro cell culture | Infectivity assays | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the HIV-1 psi RNA.
In Vitro Transcription of HIV-1 Psi RNA
Objective: To produce the HIV-1 psi RNA element for in vitro binding and structural studies.
Protocol:
-
Template Preparation:
-
A DNA template corresponding to the HIV-1 psi RNA sequence (e.g., nucleotides 1-353 of the HIV-1 NL4-3 genome) is generated by PCR or synthesized commercially. The template should include a T7 RNA polymerase promoter at the 5' end.
-
Linearize the plasmid DNA template containing the psi sequence downstream of a T7 promoter using a restriction enzyme that cuts at the 3' end of the desired RNA sequence.
-
Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
In Vitro Transcription Reaction:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 10 mM Spermidine)
-
100 mM ATP, CTP, GTP, UTP each
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (40 units)
-
T7 RNA Polymerase (200 units)
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I (1 unit per µg of DNA template) to the transcription reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution from the gel and ethanol precipitation. Alternatively, for less pure preparations, use a commercial RNA purification kit.
-
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (A260).
-
Assess the integrity and purity of the RNA on a denaturing agarose or polyacrylamide gel.
-
Nuclear Magnetic Resonance (NMR) Titration
Objective: To map the binding site of this compound on the HIV-1 psi RNA and to characterize the structural changes upon binding.
Protocol:
-
Sample Preparation:
-
Prepare a solution of uniformly ¹⁵N- or ¹³C/¹⁵N-labeled HIV-1 psi RNA (produced via in vitro transcription with labeled NTPs) in NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O). The final RNA concentration should be in the range of 50-200 µM.
-
Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., d6-DMSO) that is miscible with the NMR buffer.
-
-
NMR Data Acquisition (Free RNA):
-
Acquire a reference 1D ¹H and/or 2D ¹H-¹⁵N HSQC spectrum of the free psi RNA.
-
-
Titration:
-
Add small aliquots of the this compound stock solution to the RNA sample to achieve increasing molar ratios of compound to RNA (e.g., 0.25:1, 0.5:1, 1:1, 2:1, 4:1).
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes.
-
-
NMR Data Acquisition (Bound RNA):
-
Acquire a 1D ¹H and/or 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the different titration points.
-
Monitor for chemical shift perturbations (changes in the position of peaks) and/or line broadening of specific RNA resonances.
-
Resonances that show significant changes upon addition of this compound correspond to nucleotides in or near the binding site.
-
Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE)
Objective: To probe the secondary structure of the HIV-1 psi RNA in the absence and presence of this compound to identify regions of conformational change.
Protocol:
-
RNA Folding:
-
Fold the in vitro transcribed HIV-1 psi RNA by heating to 95°C for 3 minutes, followed by snap-cooling on ice for 3 minutes. Then, add a folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂) and incubate at 37°C for 20 minutes.
-
-
This compound Treatment:
-
Prepare two aliquots of the folded RNA. To one, add this compound to the desired final concentration. To the other (control), add the same volume of the compound's solvent (e.g., DMSO). Incubate at 37°C for 30 minutes.
-
-
SHAPE Modification:
-
To both the this compound-treated and control RNA samples, add a SHAPE reagent such as 1-methyl-7-nitroisatoic anhydride (1M7) or N-methylisatoic anhydride (NMIA). Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Prepare a negative control reaction with no SHAPE reagent (e.g., add only DMSO).
-
-
RNA Purification:
-
Quench the reaction and purify the modified RNA using ethanol precipitation or a suitable RNA cleanup kit.
-
-
Primer Extension:
-
Anneal a fluorescently labeled DNA primer to the 3' end of the modified RNA.
-
Perform a reverse transcription reaction using a reverse transcriptase. The enzyme will stall at the sites of 2'-O-adducts.
-
Include sequencing lanes (ddNTPs) for band identification.
-
-
Data Analysis:
-
Separate the resulting cDNA fragments by capillary electrophoresis.
-
Analyze the electropherograms to determine the positions and intensities of the reverse transcriptase stops.
-
Calculate SHAPE reactivities by comparing the peak intensities in the modified sample to the no-reagent control.
-
Differences in SHAPE reactivity between the this compound-treated and untreated samples reveal regions where the RNA structure has been altered by compound binding.
-
Cell-Based HIV-1 RNA Packaging Assay (qRT-PCR)
Objective: To quantify the effect of this compound on the packaging of HIV-1 genomic RNA into viral particles.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) and transfect with an HIV-1 proviral DNA construct.
-
-
This compound Treatment:
-
At the time of transfection or shortly after, treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
-
Virus and Cell Pellet Collection:
-
After 48-72 hours, harvest the cell culture supernatant containing viral particles.
-
Clarify the supernatant by low-speed centrifugation to remove cell debris.
-
Pellet the cells by centrifugation and wash with PBS.
-
-
RNA Extraction:
-
Isolate total cellular RNA from a portion of the cell pellet using a commercial RNA extraction kit.
-
Isolate viral RNA from the clarified supernatant using a viral RNA extraction kit. It is crucial to treat the viral RNA sample with DNase I to remove any contaminating proviral DNA.
-
-
Quantitative Real-Time RT-PCR (qRT-PCR):
-
Perform a two-step qRT-PCR. First, reverse transcribe the isolated cellular and viral RNA into cDNA using a reverse transcriptase and a primer specific for a conserved region of the HIV-1 genome (e.g., in the gag gene).
-
In the second step, perform real-time PCR using primers and a fluorescently labeled probe (e.g., TaqMan) that target the same conserved region of the HIV-1 cDNA.
-
Also, quantify a housekeeping gene (e.g., GAPDH) from the cellular RNA to normalize for cell number.
-
-
Data Analysis:
-
Generate a standard curve using a plasmid containing the target HIV-1 sequence to determine the absolute copy number of viral RNA in both the cellular and viral fractions.
-
Calculate the packaging efficiency as the ratio of viral RNA copies in the supernatant to the cellular viral RNA copies.
-
Compare the packaging efficiency in this compound-treated cells to that in control-treated cells to determine the percentage of inhibition.
-
Experimental and Logical Workflows
Conclusion
This compound represents a promising class of anti-HIV-1 compounds that function through a novel mechanism of targeting the viral RNA packaging signal. By stabilizing the psi RNA structure, it effectively prevents Gag binding and subsequent encapsidation of the viral genome. The experimental approaches outlined in this guide provide a robust framework for further investigation into the precise molecular details of this interaction and for the discovery and development of other small molecules that target viral RNA structures. Further studies to determine the precise binding affinity and a definitive IC50 value will be crucial for the continued development of this compound and related compounds as potential therapeutic agents.
References
NSC260594: An Inquiry into its Potential as an Antiretroviral Therapeutic
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
NSC260594, a quinolinium derivative, has been identified as a potential antiretroviral agent with a novel mechanism of action targeting HIV-1 RNA encapsidation. This document aims to provide a comprehensive technical overview of the existing scientific data on this compound. However, a thorough review of publicly available scientific literature reveals a significant scarcity of detailed information required for a complete in-depth guide. While the compound is noted for its unique approach to inhibiting viral replication, quantitative data on its efficacy and cytotoxicity, detailed experimental protocols, and the specific signaling pathways it may modulate are not extensively documented in accessible publications. This whitepaper will synthesize the available information and highlight the areas where further research is critically needed to fully assess the therapeutic potential of this compound.
Introduction
The human immunodeficiency virus (HIV) continues to be a major global public health issue. The development of new antiretroviral therapies with novel mechanisms of action is crucial to combat the emergence of drug-resistant viral strains and to improve treatment regimens for individuals living with HIV. Standard antiretroviral drugs primarily target viral enzymes such as reverse transcriptase, protease, and integrase.[1][2][3] this compound represents a departure from these conventional targets by interfering with the encapsidation of viral RNA, a critical step in the assembly of new, infectious virions.
Mechanism of Action
This compound has been identified as a quinolinium derivative that acts as an inhibitor of HIV-1 RNA encapsidation.[4] The proposed mechanism involves the stabilization of the HIV-1 genomic RNA (gRNA) packaging signal structure.[4] This stabilization is thought to prevent the correct assembly of the viral nucleocapsid, thereby disrupting the formation of mature viral particles.
Signaling Pathway and Experimental Workflow
Detailed signaling pathways affected by this compound are not described in the available literature. To elucidate its precise mechanism, a series of investigations would be required. A hypothetical experimental workflow to investigate the mechanism of action is presented below.
References
- 1. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of HIV-1 Maturation via Small-Molecule Targeting of the Amino-Terminal Domain in the Viral Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: NSC260594's Effect on HIV-1 Particle Assembly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NSC260594, a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) particle assembly. The document details the compound's effect on viral genomic RNA (gRNA) packaging, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to elucidate its function.
Executive Summary
This compound is a quinolinium derivative that has been identified as a specific inhibitor of HIV-1 RNA packaging. Its primary mechanism of action involves binding to and stabilizing a critical structural element within the 5' untranslated region (UTR) of the viral RNA, known as the packaging signal (Ψ). This stabilization of the RNA structure prevents the necessary conformational changes required for the binding of the viral Gag polyprotein, a crucial step for the selective encapsidation of the viral genome into newly forming virions. By disrupting this interaction, this compound effectively blocks the assembly of infectious viral particles.
Mechanism of Action
The HIV-1 packaging signal (Ψ) is a complex and dynamic RNA structure that directs the specific incorporation of the viral gRNA into nascent virions. A key component of Ψ is the stem-loop 3 (SL3) region. For efficient packaging to occur, the SL3 region must remain structurally flexible to allow for interaction with the nucleocapsid (NC) domain of the Gag polyprotein.
This compound specifically targets the Ψ region of the HIV-1 gRNA. Through non-covalent interactions, the compound binds to and stabilizes the conformation of the SL3 stem-loop. This induced rigidity in the RNA structure precludes the binding of the Gag polyprotein, effectively halting the packaging process. Consequently, while the production of viral-like particles (VLPs) may not be inhibited, these particles are non-infectious as they lack the viral genome. Studies have shown that treatment with this compound can lead to a significant reduction in the amount of gRNA incorporated into virions, with decreases of up to 82% observed.[1] This inhibitory effect is specific to the packaging process, as other stages of the viral life cycle, such as reverse transcription, integration, and Gag protein expression, remain unaffected.[1]
dot
References
Methodological & Application
Application Notes and Protocols: Probing RNA Structure and Drug Interactions with SHAPE Analysis of NSC260594
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) to investigate the structural changes in RNA induced by the small molecule NSC260594. This methodology is particularly relevant for understanding drug-RNA interactions and can be a critical tool in drug discovery and development.
This compound has been identified as a quinolinium derivative that exhibits potent antiviral activity by targeting the HIV-1 genomic RNA (gRNA).[1][2] Specifically, it stabilizes the structure of the packaging signal (ψ), thereby inhibiting the interaction with the Gag polyprotein and blocking viral encapsidation.[1] SHAPE analysis is an ideal method to elucidate the precise binding site and the extent of structural rearrangement caused by this compound at single-nucleotide resolution.[1][3][4]
This document outlines the necessary steps for in vitro SHAPE analysis of a target RNA in the presence of this compound, followed by data analysis to identify regions of interaction and structural modulation.
Experimental Protocols
In Vitro RNA Transcription and Purification
This protocol describes the generation of the target RNA molecule for SHAPE analysis.
Materials:
-
Linearized DNA template containing the target RNA sequence downstream of a T7 promoter.
-
T7 RNA polymerase
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
DNase I (RNase-free)
-
Urea-polyacrylamide gel (6-8%)
-
Elution buffer (e.g., 0.3 M sodium acetate)
-
Ethanol
-
Nuclease-free water
Procedure:
-
Set up the in vitro transcription reaction using the linearized DNA template, T7 RNA polymerase, and rNTPs. Incubate at 37°C for 2-4 hours.
-
Treat the reaction mixture with DNase I to remove the DNA template.
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Excise the RNA band from the gel and elute the RNA overnight in elution buffer.
-
Precipitate the RNA with ethanol, wash the pellet, and resuspend it in nuclease-free water.
-
Quantify the RNA concentration and assess its integrity on a denaturing gel.
RNA Folding and this compound Treatment
Proper folding of the RNA is crucial for obtaining meaningful structural information.
Materials:
-
Purified target RNA
-
RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2)
-
This compound stock solution (in DMSO)
-
DMSO (as a negative control)
-
Nuclease-free water
Procedure:
-
Dilute the purified RNA to the desired final concentration in nuclease-free water.
-
Heat the RNA solution at 95°C for 2 minutes to denature any existing secondary structures, then place it on ice for 2 minutes.
-
Add the folding buffer to the RNA solution and incubate at 37°C for 20-30 minutes to allow the RNA to fold into its native conformation.
-
Prepare two treatment conditions: one with this compound at the desired final concentration and a control with an equivalent volume of DMSO.
-
Add the this compound solution or DMSO to the folded RNA and incubate at 37°C for 30 minutes to allow for binding.
SHAPE Probing
This step involves the chemical modification of the RNA backbone at flexible nucleotides.
Materials:
-
SHAPE reagent (e.g., 1-methyl-7-nitroisatoic anhydride (1M7) or N-methylisatoic anhydride (NMIA))
-
Anhydrous DMSO
-
Quenching buffer (e.g., containing a scavenger like DTT)
Procedure:
-
Prepare a fresh solution of the SHAPE reagent in anhydrous DMSO.
-
Set up three reactions for each condition (this compound-treated and DMSO control):
-
(+) Reaction: Add the SHAPE reagent to the folded RNA.
-
(-) Reaction (No-reagent control): Add an equivalent volume of anhydrous DMSO. This control accounts for background reverse transcriptase stops.
-
Denaturing Control: This is typically performed separately by treating the RNA under denaturing conditions with the SHAPE reagent to assess the intrinsic reactivity of each nucleotide.
-
-
Incubate the reactions at 37°C for a time optimized for the specific SHAPE reagent used (e.g., a few minutes for 1M7).[5]
-
Stop the reaction by adding the quenching buffer.
-
Purify the modified RNA via ethanol precipitation.
Reverse Transcription (Primer Extension)
The sites of SHAPE modification are detected as stops or mutations during reverse transcription.
Materials:
-
SHAPE-modified RNA
-
Fluorescently labeled or unlabeled primer specific to the 3' end of the target RNA
-
Reverse transcriptase (e.g., SuperScript III or IV)
-
dNTPs
-
Dideoxynucleoside triphosphates (ddNTPs) for sequencing lanes
-
Reverse transcription buffer
-
Manganese chloride (MnCl2) for SHAPE-MaP to induce mutations[6][7]
Procedure:
-
Anneal the primer to the modified RNA by heating to 65°C and slowly cooling to room temperature.
-
Set up the reverse transcription reactions for the (+), (-), and sequencing lanes.
-
For SHAPE-MaP, include MnCl2 in the reaction mix to promote the reverse transcriptase to read through the adducts and incorporate mutations.[8]
-
Incubate the reactions according to the reverse transcriptase manufacturer's instructions.
-
Terminate the reaction and purify the resulting cDNA.
Data Analysis
The cDNA products are resolved by capillary electrophoresis or next-generation sequencing, and the data is analyzed to determine SHAPE reactivities.
Software:
-
SHAPEfinder or similar software for analyzing capillary electrophoresis data.[1]
-
Bioinformatic pipelines for analyzing next-generation sequencing data from SHAPE-MaP experiments.
Procedure:
-
Resolve the cDNA products by capillary electrophoresis or prepare libraries for next-generation sequencing.
-
Align the resulting electropherograms or sequencing reads to the target RNA sequence.
-
Calculate the raw SHAPE reactivities for each nucleotide by subtracting the background signal from the (-) reaction from the signal in the (+) reaction.
-
Normalize the SHAPE reactivities.
-
Compare the SHAPE reactivity profiles of the this compound-treated RNA and the DMSO control. Regions with decreased reactivity in the presence of this compound are indicative of binding and structural stabilization.
Data Presentation
Quantitative SHAPE reactivity data should be summarized in a clear, tabular format to facilitate comparison between the control and this compound-treated samples.
| Nucleotide Position | Sequence | DMSO Control SHAPE Reactivity | This compound Treated SHAPE Reactivity | ΔSHAPE (NSC - DMSO) |
| 1 | G | 0.85 | 0.20 | -0.65 |
| 2 | C | 0.10 | 0.12 | 0.02 |
| 3 | A | 1.20 | 0.35 | -0.85 |
| ... | ... | ... | ... | ... |
-
Nucleotide Position: The position of the nucleotide in the RNA sequence.
-
Sequence: The identity of the nucleotide (A, U, G, C).
-
DMSO Control SHAPE Reactivity: Normalized SHAPE reactivity in the absence of the compound.
-
This compound Treated SHAPE Reactivity: Normalized SHAPE reactivity in the presence of this compound.
-
ΔSHAPE: The difference in reactivity, highlighting regions of protection (negative values) or increased flexibility (positive values).
Mandatory Visualization
Experimental Workflow
Caption: Workflow for SHAPE analysis of RNA-NSC260594 interaction.
Mechanism of Action of this compound
Caption: this compound stabilizes HIV-1 gRNA to inhibit Gag interaction.
References
- 1. An RNA-binding compound that stabilizes the HIV-1 gRNA packaging signal structure and specifically blocks HIV-1 RNA encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An RNA-binding compound that stabilizes the HIV-1 gRNA packaging signal structure and specifically blocks HIV-1 RNA encapsidation - 生知库 [biocloudy.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2'-OH Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of NSC260594 in In Vitro Transcription Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC260594 is a small molecule with demonstrated anti-tumor and anti-HIV activities. Its mechanisms of action are primarily attributed to its ability to inhibit the anti-apoptotic protein Mcl-1, down-regulate the Wnt/β-catenin signaling pathway, and bind to specific RNA G-quadruplex structures. While not a direct inhibitor of the core transcription machinery, these activities intrinsically link this compound to the regulation of gene expression. This document provides detailed application notes and protocols for utilizing in vitro transcription assays to investigate the multifaceted effects of this compound on transcription.
Three distinct applications are presented, each leveraging a known molecular interaction of this compound to explore its impact on transcriptional processes:
-
Inhibition of Mcl-1 Expression: An in vitro transcription assay to assess the direct effect of this compound on the transcription of the MCL1 gene.
-
Modulation of Wnt Signaling Pathway: A cell-based reporter assay and a reconstituted in vitro transcription system to determine the inhibitory effect of this compound on TCF/LEF-mediated transcription.
-
Interaction with RNA G-Quadruplexes: An in vitro transcription assay to evaluate the influence of this compound on transcription through a template that forms an RNA G-quadruplex structure.
These protocols provide a framework for researchers to dissect the specific molecular mechanisms by which this compound modulates gene expression, offering valuable insights for cancer and virology drug development programs.
Application Note 1: Investigating the Effect of this compound on MCL1 Gene Transcription
Objective
To determine if this compound directly inhibits the transcription of the MCL1 gene in a purified in vitro system. This assay helps to elucidate whether the observed decrease in Mcl-1 protein levels in cells is a consequence of transcriptional repression.
Signaling Pathway and Experimental Workflow
Caption: Workflow for in vitro transcription of the MCL1 gene.
Experimental Protocol
1. Preparation of the DNA Template:
-
A linear DNA fragment containing the human MCL1 promoter region (e.g., -500 to +100 relative to the transcription start site) and a G-less cassette of approximately 300 bp is required. The G-less cassette allows for transcription in the absence of GTP, reducing non-specific background.
-
The template can be generated by PCR amplification from genomic DNA or by subcloning the promoter into a suitable vector and linearizing it with a restriction enzyme.
-
Purify the DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Resuspend in nuclease-free water.
2. In Vitro Transcription Reaction:
-
Set up the following reaction on ice in a 25 µL final volume:
-
HeLa Nuclear Extract (10-15 µg)
-
MCL1 DNA Template (100-200 ng)
-
This compound (various concentrations) or DMSO (vehicle control)
-
10X Transcription Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 1 M KCl, 50 mM MgCl₂, 2 mM DTT, 20% glycerol)
-
NTP mix (ATP, CTP at 500 µM each; 25 µM UTP)
-
[α-³²P]UTP (10 µCi)
-
Nuclease-free water to 25 µL
-
3. Transcription and Analysis:
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 175 µL of Stop Buffer (e.g., 0.3 M sodium acetate, 0.5% SDS, 10 mM EDTA, and 50 µg/mL tRNA).
-
Extract the RNA by phenol-chloroform extraction and precipitate with ethanol.
-
Resuspend the RNA pellet in 10 µL of formamide loading buffer.
-
Denature the samples at 95°C for 5 minutes and resolve the transcripts on a 6% denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the band intensities corresponding to the MCL1 transcript using densitometry software.
Data Presentation
| This compound Concentration (µM) | Relative MCL1 Transcript Level (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.85 | 0.06 |
| 5 | 0.62 | 0.05 |
| 10 | 0.41 | 0.04 |
| 25 | 0.25 | 0.03 |
| 50 | 0.15 | 0.02 |
Application Note 2: Assessing the Impact of this compound on Wnt/β-catenin-Mediated Transcription
Objective
To determine if this compound inhibits the transcriptional activation mediated by the β-catenin/TCF/LEF complex, a key downstream event in the Wnt signaling pathway. Two complementary approaches are proposed: a cell-based reporter assay and a reconstituted in vitro transcription system.
Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway.
Experimental Protocol 1: TCF/LEF Reporter Assay (Cell-Based)
1. Cell Culture and Transfection:
-
HEK293T cells or other suitable cell lines are cultured in DMEM with 10% FBS.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).
-
After 24 hours, treat the cells with Wnt3a conditioned media (to activate the pathway) and varying concentrations of this compound or vehicle control.
2. Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
Experimental Protocol 2: Reconstituted In Vitro Transcription Assay
1. Reagents:
-
Purified recombinant TCF/LEF protein and β-catenin protein.
-
A DNA template containing multiple TCF/LEF binding sites upstream of a minimal promoter and a G-less cassette.
-
RNA Polymerase II and general transcription factors (or HeLa nuclear extract).
-
This compound, NTPs (including [α-³²P]UTP).
2. In Vitro Transcription Reaction:
-
Assemble the reaction as described in Application Note 1, but with the following modifications:
-
Use the TCF/LEF-responsive DNA template.
-
Include purified TCF/LEF and β-catenin in the reaction.
-
Test a range of this compound concentrations.
-
3. Analysis:
-
Follow the transcription, RNA purification, and analysis steps as outlined in Application Note 1.
Data Presentation
TCF/LEF Reporter Assay Data:
| This compound Concentration (µM) | Relative Luciferase Activity (Normalized to Wnt3a alone) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 1 | 0.78 | 0.09 |
| 5 | 0.55 | 0.07 |
| 10 | 0.32 | 0.05 |
| 25 | 0.18 | 0.03 |
| 50 | 0.09 | 0.02 |
Reconstituted In Vitro Transcription Data:
| This compound Concentration (µM) | Relative Transcript Level (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.07 |
| 1 | 0.91 | 0.06 |
| 5 | 0.75 | 0.05 |
| 10 | 0.58 | 0.04 |
| 25 | 0.42 | 0.03 |
| 50 | 0.29 | 0.03 |
Application Note 3: Probing the Effect of this compound on Transcription through RNA G-Quadruplexes
Objective
To investigate whether the RNA-binding property of this compound, specifically its interaction with G-quadruplexes, can modulate transcription elongation or termination. This assay uses a DNA template that produces a transcript known to form a G-quadruplex structure.
Logical Relationship
Caption: this compound may influence transcription by stabilizing RNA G-quadruplexes.
Experimental Protocol
1. DNA Template Preparation:
-
Design and synthesize a DNA template containing a T7 or SP6 promoter followed by a sequence known to form a stable RNA G-quadruplex (e.g., from the 5' UTR of the NRAS gene or the telomeric repeat sequence). The template should also include a downstream region to allow for the identification of both full-length and prematurely terminated transcripts.
-
The template can be a linear PCR product or a linearized plasmid.
2. In Vitro Transcription Reaction:
-
Set up the transcription reaction using T7 or SP6 RNA polymerase.
-
The reaction (20 µL) should contain:
-
DNA Template (100-200 ng)
-
T7/SP6 RNA Polymerase (10-20 units)
-
10X Transcription Buffer (supplied with the polymerase)
-
NTP mix (as in Application Note 1)
-
[α-³²P]UTP (10 µCi)
-
This compound (various concentrations) or vehicle control
-
Nuclease-free water to 20 µL
-
3. Transcription and Analysis:
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and purify the RNA as described in Application Note 1.
-
Analyze the transcripts on a high-resolution denaturing polyacrylamide gel (e.g., 10-12%) to resolve full-length and shorter, terminated products.
-
Visualize and quantify the bands corresponding to the full-length and prematurely terminated transcripts.
Data Presentation
| This compound Concentration (µM) | Ratio of Terminated to Full-Length Transcripts | Standard Deviation |
| 0 (Vehicle) | 0.25 | 0.03 |
| 1 | 0.35 | 0.04 |
| 5 | 0.58 | 0.06 |
| 10 | 0.82 | 0.07 |
| 25 | 1.15 | 0.10 |
| 50 | 1.52 | 0.14 |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on transcription through its known molecular targets. By employing these in vitro transcription assays, scientists can gain deeper insights into the compound's mechanism of action, which is crucial for its further development as a therapeutic agent. The modular nature of these protocols also allows for adaptation to study other compounds with similar mechanisms of action.
Application Notes and Protocols for NSC260594 in Cell-Based HIV-1 Replication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NSC260594 in cell-based Human Immunodeficiency Virus Type 1 (HIV-1) replication studies. The information compiled herein is intended to facilitate the investigation of this compound's antiviral properties and its specific mechanism of action.
Introduction to this compound
This compound is a small molecule identified through the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) screening initiatives. It has been characterized as an anti-HIV agent with a specific and novel mechanism of action.
Mechanism of Action: this compound targets a critical step in the HIV-1 replication cycle by interfering with the interaction between the viral Gag polyprotein and the 5'-untranslated region (UTR) of the viral RNA. Specifically, this compound is reported to recognize and bind to the G9-G10-A11-G12 RNA tetraloop within the HIV-1 5'-UTR. This binding event prevents the Gag protein from associating with the viral genome, a crucial step for the proper assembly and packaging of new viral particles. By disrupting this Gag-RNA interaction, this compound effectively inhibits the formation of infectious virions.
Data Presentation
While specific quantitative data for this compound from publicly available literature is limited, the following tables are presented in the recommended format for reporting results from cell-based assays. Researchers generating new data on this compound are encouraged to use a similar structure for clarity and comparability.
Table 1: Anti-HIV-1 Activity of this compound in TZM-bl Reporter Cells
| Parameter | Value |
| EC50 (µM) | Data to be determined |
| EC90 (µM) | Data to be determined |
| Assay Method | Luciferase Reporter Gene Assay |
| Cell Line | TZM-bl |
| Virus Strain | HIV-1 NL4-3 |
| Incubation Time | 48 hours |
Table 2: Cytotoxicity of this compound
| Parameter | Value |
| CC50 (µM) | Data to be determined |
| Assay Method | MTT Assay |
| Cell Line | CEM-GXR |
| Incubation Time | 72 hours |
Table 3: Selectivity Index of this compound
| Parameter | Value |
| Selectivity Index (SI) | CC50 / EC50 |
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on HIV-1 Gag-RNA interaction.
Experimental Workflow: Anti-HIV-1 Activity Assay
Caption: Workflow for determining the anti-HIV-1 activity of this compound.
Logical Relationship: Determination of Therapeutic Window
Caption: Logical relationship for assessing the therapeutic window of this compound.
Experimental Protocols
The following are detailed, generalized protocols for evaluating the anti-HIV-1 activity and cytotoxicity of this compound. These protocols can be adapted based on specific laboratory conditions and available resources.
Protocol 1: Determination of Anti-HIV-1 Activity using a TZM-bl Reporter Gene Assay
This assay quantifies the ability of this compound to inhibit HIV-1 infection in a single-cycle assay using TZM-bl cells, which express luciferase and beta-galactosidase under the control of the HIV-1 LTR promoter.
Materials:
-
This compound (dissolved in DMSO)
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in complete growth medium.
-
Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.
-
Include a "no drug" control (vehicle, e.g., DMSO).
-
Remove the medium from the cells and add 50 µL of the diluted compound to the respective wells.
-
-
Virus Infection:
-
Prepare the virus inoculum in complete growth medium containing DEAE-Dextran (final concentration of 20 µg/mL). The amount of virus should be predetermined to yield a high signal-to-noise ratio in the luciferase assay.
-
Add 50 µL of the virus inoculum to each well.
-
Include "uninfected" control wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Measurement:
-
Remove the supernatant from each well.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no drug" control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of Cytotoxicity using an MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic concentration of this compound.
Materials:
-
This compound (dissolved in DMSO)
-
CEM-GXR cells (or another suitable T-cell line)
-
Complete growth medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Resuspend CEM-GXR cells in complete growth medium.
-
Seed 2 x 10^4 cells in 100 µL of medium per well in a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the diluted compound to the respective wells.
-
Include a "cells only" control (vehicle, e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: In Vitro Gag-RNA Binding Inhibition Assay (Conceptual)
This is a conceptual protocol for a biochemical assay to directly measure the inhibition of Gag binding to the HIV-1 5'-UTR RNA by this compound.
Materials:
-
Recombinant HIV-1 Gag protein
-
In vitro transcribed and labeled (e.g., biotinylated or fluorescently labeled) HIV-1 5'-UTR RNA containing the G9-G10-A11-G12 tetraloop.
-
This compound
-
Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT)
-
Filter binding apparatus (e.g., dot blot) or fluorescence polarization instrument.
Procedure (Filter Binding Assay Example):
-
Reaction Setup:
-
In a microcentrifuge tube, combine the binding buffer, a fixed concentration of labeled 5'-UTR RNA, and varying concentrations of this compound.
-
Add a fixed concentration of recombinant Gag protein to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
Filter Binding:
-
Pass the reaction mixture through a nitrocellulose membrane (which binds protein-RNA complexes) stacked on top of a nylon membrane (which binds free RNA) in a dot blot apparatus.
-
Wash the membranes with binding buffer.
-
-
Detection:
-
Quantify the amount of labeled RNA on both membranes using an appropriate detection method (e.g., streptavidin-HRP for biotinylated RNA followed by chemiluminescence).
-
-
Data Analysis:
-
Calculate the fraction of RNA bound to Gag at each this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of Gag-RNA binding.
-
These protocols provide a framework for the investigation of this compound as an anti-HIV-1 agent. It is recommended to include appropriate positive and negative controls in all experiments to ensure the validity of the results.
Application Notes and Protocols for Testing NSC260594 Efficacy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC260594 is a small molecule compound identified as a promising therapeutic agent for triple-negative breast cancer (TNBC).[1][2] TNBC is an aggressive subtype of breast cancer that lacks estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted therapies.[1][2] this compound exerts its anti-cancer effects by inhibiting the expression of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, through the downregulation of the Wnt signaling pathway.[1][2] This mechanism ultimately leads to apoptosis and a reduction in the cancer stem cell population in TNBC cells.[1][2]
These application notes provide a comprehensive experimental design to evaluate the efficacy of this compound in preclinical TNBC models. The protocols outlined below cover key in vitro and in vivo assays to characterize the compound's cytotoxic and mechanistic effects.
Key Experimental Objectives
-
Determine the cytotoxic effects of this compound on a panel of TNBC cell lines.
-
Quantify the induction of apoptosis following this compound treatment.
-
Elucidate the molecular mechanism of action by examining key protein expression changes in the Mcl-1 and Wnt signaling pathways.
-
Assess the impact of this compound on the cancer stem cell (CSC) population.
-
Evaluate the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.
Experimental Workflow
Caption: Overall experimental workflow for evaluating this compound efficacy.
Proposed TNBC Cell Lines
| Cell Line | Characteristics |
| MDA-MB-231 | Mesenchymal-like, highly invasive |
| MDA-MB-468 | Basal-like, EGFR amplification |
| Hs578t | Mesenchymal-like, claudin-low |
Experimental Protocols
Cell Viability Assay (MTT)
Objective: To determine the dose-dependent cytotoxic effect of this compound on TNBC cells.
Materials:
-
TNBC cell lines (MDA-MB-231, MDA-MB-468, Hs578t)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) in quadruplicate for 72 hours.[2] Use DMSO as a vehicle control.
-
After 72 hours, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | MDA-MB-231 (% Viability ± SD) | MDA-MB-468 (% Viability ± SD) | Hs578t (% Viability ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | |||
| 5 | |||
| 10 | |||
| 20 | |||
| 50 |
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
TNBC cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM and 20 µM) for 48 hours.[2]
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | Cell Line | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Control (DMSO) | MDA-MB-231 | ||
| This compound (10 µM) | MDA-MB-231 | ||
| This compound (20 µM) | MDA-MB-231 | ||
| Control (DMSO) | MDA-MB-468 | ||
| This compound (10 µM) | MDA-MB-468 | ||
| This compound (20 µM) | MDA-MB-468 |
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of Mcl-1, cleaved caspase-3, cleaved PARP, and key proteins in the Wnt signaling pathway.[1][2]
Materials:
-
TNBC cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (Mcl-1, cleaved caspase-3, cleaved PARP, β-catenin, GSK-3β, p-GSK-3β, Vinculin or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat cells with this compound (e.g., 10 µM and 20 µM) for 48 hours.[2]
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescence detection system.
Data Presentation:
| Treatment | Mcl-1 (Relative Expression) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | p-GSK-3β/GSK-3β (Ratio) | β-catenin (Relative Expression) |
| Control (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 | |
| This compound (10 µM) | |||||
| This compound (20 µM) |
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound in TNBC cells.
Cancer Stem Cell (CSC) Population Analysis
Objective: To determine the effect of this compound on the CD44+/CD24- CSC population in TNBC cells.[2]
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
This compound
-
FITC-conjugated anti-CD44 antibody
-
PE-conjugated anti-CD24 antibody
-
Flow cytometer
Protocol:
-
Treat MDA-MB-231 cells with this compound for 72 hours.
-
Harvest cells and wash with PBS.
-
Stain cells with FITC-conjugated anti-CD44 and PE-conjugated anti-CD24 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in PBS.
-
Analyze the percentage of CD44+/CD24- cells by flow cytometry.
Data Presentation:
| Treatment | % of CD44+/CD24- Cells ± SD |
| Control (DMSO) | |
| This compound (10 µM) | |
| This compound (20 µM) |
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a TNBC xenograft mouse model.
Materials:
-
NOD-SCID mice (female, 6-8 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., PBS, DMSO/saline mixture)
-
Calipers
Protocol:
-
Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.[3]
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administer this compound (dose and schedule to be determined by tolerability studies) or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
(Optional) Process tumors for immunohistochemistry (IHC) to analyze biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³ ± SEM) at Day X | Average Final Tumor Weight (g ± SEM) |
| Vehicle Control | ||
| This compound (X mg/kg) |
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for triple-negative breast cancer. The data generated from these experiments will provide critical insights into the compound's efficacy, mechanism of action, and potential for further development. The structured data presentation and clear methodologies are designed to facilitate reproducible and comparable results.
References
Application Notes and Protocols for NSC260594 in HIV Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC260594 is a quinolinium derivative identified as a specific inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication.[1][2] Originally discovered through a high-throughput screen for compounds that disrupt the interaction between the HIV-1 Gag polyprotein and the stem-loop 3 (SL3) region of the viral RNA packaging signal (psi, ψ), this compound presents a novel mechanism of action for anti-HIV drug development.[1][2] These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and the mechanism of action for this compound as an inhibitor of HIV-1 RNA encapsidation.
Mechanism of Action
This compound specifically targets the HIV-1 genomic RNA (gRNA) packaging process.[1][2] Its primary mechanism involves binding to and stabilizing the SL3 RNA stem-loop within the psi region of the viral genome.[1][2] This stabilization prevents the necessary conformational changes in the RNA that are required for the Gag protein to bind effectively. By inhibiting the Gag-gRNA interaction, this compound specifically blocks the encapsidation of the viral genome into newly forming virions, leading to the production of non-infectious viral particles.[1][2] SHAPE (Selective 2'-hydroxyl acylation analyzed by primer extension) analyses have shown that the stabilizing effect of this compound is propagated across the psi structure, not just confined to the SL3 region.[2]
Quantitative Data
The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC50 (Infectivity) | TZM-bl | 4.5 ± 1.8 µM | [3] |
| p24 Inhibition (50%) | 293T | 11.3 ± 3.4 µM | [3] |
| CC50 (Cytotoxicity) | 293T | > 15.1 ± 4.5 µM | [3] |
Table 1: Antiviral Activity and Cytotoxicity of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-HIV activity of this compound.
High-Throughput Screening (HTS) for Inhibitors of Gag-SL3 RNA Interaction (Representative Protocol)
This compound was identified from the NCI diversity set II compound library in a target-based assay for inhibitors of the HIV-1 Gag-SL3 RNA interaction.[1][2] The following is a representative protocol for such a screen using a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
384-well, low-volume, black assay plates
-
Compound library (e.g., NCI Diversity Set)
-
Fluorescently labeled HIV-1 SL3 RNA oligonucleotide (e.g., with a FRET donor fluorophore)
-
Quencher-labeled HIV-1 Gag protein or a peptide derived from its RNA-binding domain (with a FRET acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Automated liquid handling system
-
Plate reader capable of measuring FRET
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well assay plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Reagent Preparation: Prepare a master mix of the FRET-labeled SL3 RNA and quencher-labeled Gag protein in assay buffer.
-
Reagent Addition: Add the master mix to each well of the assay plates. Include appropriate controls:
-
Negative Control (0% inhibition): Wells with DMSO instead of a compound.
-
Positive Control (100% inhibition): Wells with a known inhibitor or without the Gag protein.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 30 minutes) to allow for binding to reach equilibrium.
-
Fluorescence Reading: Read the plates on a plate reader using the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).
-
Hit Confirmation and Dose-Response: Re-test the primary hits in a dose-response format to confirm their activity and determine their IC₅₀ values.
HIV-1 p24 Antigen ELISA
This assay quantifies the amount of p24 capsid protein in the supernatant of virus-producing cells to measure viral particle release.
Materials:
-
96-well ELISA plates coated with an anti-p24 capture antibody
-
Supernatants from HIV-1 producing cells treated with this compound or control.
-
Recombinant HIV-1 p24 antigen standard
-
Biotinylated anti-p24 detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Collect supernatants from HIV-1 transfected and this compound-treated (and control) 293T cells. Clarify the supernatants by centrifugation.
-
Standard Curve: Prepare a serial dilution of the recombinant p24 antigen standard in culture medium.
-
Coating and Blocking: Use pre-coated plates or coat high-binding 96-well plates with a murine anti-HIV-1 p24 capture antibody overnight at 4°C. Wash and block the plates.
-
Sample Incubation: Add 100 µL of standards and experimental samples to the wells in duplicate. Incubate for 60 minutes at 37°C.
-
Washing: Aspirate the contents and wash the wells multiple times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated anti-p24 detector antibody to each well. Incubate for 60 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 30 minutes.[4]
-
Stopping the Reaction: Add 100 µL of stop solution to each well.[4]
-
Reading: Read the absorbance at 450 nm on a plate reader.
-
Analysis: Calculate the p24 concentration in the samples by interpolating from the standard curve.
TZM-bl Reporter Gene Assay for HIV-1 Infectivity
This assay measures the infectivity of viral particles produced in the presence of this compound. TZM-bl cells express luciferase under the control of the HIV-1 LTR, which is activated by the viral Tat protein upon infection.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)
-
96-well, white, clear-bottom tissue culture plates
-
Viral supernatants from this compound-treated and control cells (normalized for p24 content)
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Britelite)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Infection: Prepare dilutions of the p24-normalized viral supernatants in growth medium containing DEAE-Dextran. Remove the medium from the TZM-bl cells and add 100 µL of the virus dilutions.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Cell Lysis and Luciferase Measurement: Remove 150 µL of the culture medium from each well and add the luciferase assay reagent according to the manufacturer's instructions to lyse the cells.[5]
-
Luminescence Reading: Transfer the cell lysate to a black 96-well plate and measure the luminescence using a luminometer.[5]
-
Data Analysis: Express infectivity as Relative Luminescence Units (RLU). Calculate the percent inhibition of infectivity for this compound-treated viruses compared to the control.
NMR Spectroscopy for RNA-Ligand Interaction
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the direct binding of this compound to the SL3 RNA and to map the binding site by observing chemical shift perturbations.
Materials:
-
Isotopically labeled (e.g., ¹⁵N, ¹³C) or unlabeled SL3 RNA oligonucleotide
-
This compound
-
NMR buffer (e.g., 20 mM potassium phosphate, pH 6.5, 50 mM KCl, in 95% H₂O/5% D₂O)
-
NMR spectrometer
Procedure:
-
RNA Sample Preparation: Dissolve the SL3 RNA in the NMR buffer. Anneal the RNA by heating to 95°C for 5 minutes and then snap-cooling on ice.
-
NMR Titration:
-
Acquire a baseline 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum of the RNA alone.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., d₆-DMSO).
-
Perform a stepwise titration by adding increasing molar equivalents of this compound to the RNA sample.
-
Acquire an NMR spectrum after each addition.
-
-
Data Analysis:
-
Overlay the spectra from the titration.
-
Monitor the chemical shifts of the RNA imino protons (in 1D ¹H spectra) or amide protons (in 2D ¹H-¹⁵N HSQC spectra).
-
Significant changes in chemical shifts (perturbations) for specific residues indicate that these residues are at or near the binding site of this compound.[3][6]
-
Summary
This compound is a promising anti-HIV-1 lead compound that acts through a specific mechanism of inhibiting viral RNA packaging. The protocols and data presented here provide a framework for researchers to further investigate this compound and similar compounds that target the Gag-gRNA interaction, a critical step in the HIV-1 replication cycle. These application notes are intended to facilitate the study and development of novel antiretroviral therapies.
References
- 1. An RNA-binding compound that stabilizes the HIV-1 gRNA packaging signal structure and specifically blocks HIV-1 RNA encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An RNA-binding compound that stabilizes the HIV-1 gRNA packaging signal structure and specifically blocks HIV-1 RNA encapsidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hanc.info [hanc.info]
- 5. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Application and Delivery of NSC260594: Application Notes and Protocols
Disclaimer: Publicly available scientific literature and databases contain no specific information regarding the compound "NSC260594." The following application notes and protocols are provided as a generalized template for a hypothetical small molecule inhibitor, herein referred to as HC-NSC260594, based on standard preclinical research methodologies. This information is intended for experienced researchers and should be adapted based on the specific properties of the compound and the experimental model.
Introduction
HC-NSC260594 is a hypothetical small molecule inhibitor targeting the hypothetical "Kinase X" (KX), a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] These application notes provide a comprehensive overview of the proposed in vivo application, delivery, and evaluation of HC-NSC260594 in preclinical cancer models. The protocols outlined below are intended to guide researchers in assessing the therapeutic potential and pharmacological properties of similar kinase inhibitors.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for HC-NSC260594, which should be determined experimentally for any new compound.
Table 1: In Vitro Efficacy of HC-NSC260594
| Cell Line | Cancer Type | IC50 (nM) | Target Engagement (EC50, nM) |
| MCF-7 | Breast Cancer | 150 | 50 |
| A549 | Lung Cancer | 320 | 110 |
| U87-MG | Glioblastoma | 85 | 30 |
| PC-3 | Prostate Cancer | 210 | 75 |
Table 2: Preclinical Pharmacokinetic Parameters of HC-NSC260594 in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 10 mg/kg |
| Cmax | 1.5 µM | 0.8 µM |
| Tmax | 0.1 hr | 2 hr |
| AUC (0-t) | 3.2 µMhr | 4.5 µMhr |
| Half-life (t1/2) | 2.5 hr | 3.1 hr |
| Bioavailability | N/A | 65% |
Table 3: In Vivo Efficacy of HC-NSC260594 in Xenograft Model (U87-MG)
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Saline, daily | 0 | +2.5 |
| HC-NSC260594 | 10 mg/kg, daily, PO | 65 | -1.2 |
| HC-NSC260594 | 20 mg/kg, daily, PO | 82 | -4.8 |
| Positive Control | Temozolomide, 5 mg/kg, daily, PO | 75 | -5.5 |
Signaling Pathway
HC-NSC260594 is hypothesized to inhibit Kinase X, a downstream effector in the PI3K/AKT/mTOR pathway. Inhibition of Kinase X is expected to block the phosphorylation of downstream targets, leading to decreased cell proliferation and survival.
Caption: Proposed mechanism of action for HC-NSC260594.
Experimental Protocols
Animal Models
For in vivo efficacy studies, immunocompromised mice (e.g., NOD/SCID or NSG) are recommended for tumor xenograft models.[3] The choice of mouse strain should be appropriate for the specific cancer cell line being used. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical in vivo efficacy study using a subcutaneous xenograft model.
References
Application Notes and Protocols: Quantifying the Effect of NSC260594 on Viral Load
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC260594 has been identified as a small molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein.[1] Its primary area of investigation has been in oncology, particularly in triple-negative breast cancer, where it has demonstrated cytotoxicity and the ability to reduce cancer stem cell populations.[1] The mechanism of action involves the downregulation of Wnt signaling proteins, leading to a decrease in Mcl-1 expression.[1] While the principal focus of this compound research has been on its anti-cancer properties, the role of Mcl-1 in viral infections presents a rationale for exploring its potential as an antiviral agent. This document provides a framework for researchers interested in quantifying the effect of this compound on viral load, drawing upon its known mechanism and established virological assays.
Mechanism of Action and Rationale for Antiviral Testing
This compound inhibits Mcl-1 expression. Mcl-1 is a crucial regulator of apoptosis, and its modulation can significantly impact the cellular environment. Several viruses are known to manipulate host cell apoptotic pathways to their advantage, either by inhibiting apoptosis to prolong the life of the host cell for replication or by inducing it to facilitate viral spread. Therefore, by targeting Mcl-1, this compound may interfere with the viral life cycle.
The proposed antiviral mechanism of this compound is hypothesized to be centered on the induction of apoptosis in infected cells, thereby limiting viral replication and reducing overall viral load.
Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of this compound in cancer cells.
Quantitative Data Summary
As of the latest literature review, there is no published data specifically quantifying the effect of this compound on the viral load of any virus. The following tables are provided as templates for researchers to populate with their experimental data when investigating the antiviral properties of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| [Virus Name] | [e.g., A549, Vero, etc.] | [e.g., Plaque Assay, qPCR] | |||
| [Virus Name] | [e.g., A549, Vero, etc.] | [e.g., Plaque Assay, qPCR] | |||
| [Virus Name] | [e.g., A549, Vero, etc.] | [e.g., Plaque Assay, qPCR] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Virus | Animal Model | Treatment Dose (mg/kg) | Route of Administration | Log Reduction in Viral Load (vs. Vehicle) | % Survival Increase |
| [Virus Name] | [e.g., BALB/c mice] | [e.g., Oral, IV] | |||
| [Virus Name] | [e.g., BALB/c mice] | [e.g., Oral, IV] | |||
| [Virus Name] | [e.g., BALB/c mice] | [e.g., Oral, IV] |
Experimental Protocols
The following are detailed protocols for key experiments to quantify the antiviral effect of this compound.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound on a specific cell line.
Materials:
-
This compound (stock solution of known concentration)
-
Selected cell line (e.g., Vero, A549, Huh-7)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed the 96-well plates with the selected cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells in triplicate. Include a "cells only" control with medium and a "vehicle" control.
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the CC50 value using a dose-response curve.
Protocol 2: Plaque Reduction Assay
This assay determines the 50% effective concentration (EC50) of this compound by quantifying the reduction in viral plaques.
Materials:
-
This compound
-
Virus stock of known titer (PFU/mL)
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates
-
Serum-free medium
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Wash the confluent cell monolayers with serum-free medium.
-
In separate tubes, prepare serial dilutions of the virus.
-
Infect the cell monolayers with the virus dilutions for 1 hour at 37°C.
-
During the infection period, prepare the overlay medium containing various concentrations of this compound.
-
After infection, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing this compound to the respective wells.
-
Incubate the plates for a period appropriate for the virus to form visible plaques (e.g., 2-5 days).
-
Fix the cells with a fixing solution (e.g., 10% formalin).
-
Stain the cells with crystal violet solution and wash to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Viral Load Determination
This protocol quantifies the amount of viral nucleic acid in cell culture supernatants or tissue homogenates.
Materials:
-
This compound
-
Virus-infected cell culture supernatant or tissue homogenate
-
Viral RNA/DNA extraction kit
-
Primers and probe specific to a conserved region of the viral genome
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat virus-infected cells or animals with this compound as per the experimental design.
-
Collect samples (supernatant or tissue) at desired time points.
-
Extract viral nucleic acid using a suitable kit according to the manufacturer's protocol.
-
Set up the qPCR reaction with the extracted nucleic acid, specific primers/probe, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Generate a standard curve using known quantities of a viral plasmid to quantify the viral copy number in the samples.
-
Analyze the data to determine the viral load (e.g., viral copies/mL).
Experimental Workflow Visualization
In Vitro Antiviral Screening Workflow
Caption: Workflow for in vitro screening of this compound.
Logical Relationship for Antiviral Drug Development
Caption: Logical progression of antiviral drug development.
References
Troubleshooting & Optimization
Troubleshooting NSC260594 solubility issues in experiments
Welcome to the technical support center for NSC260594. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound induces apoptosis by inhibiting the expression of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein.[1][2] This inhibition is achieved through the downregulation of the Wnt signaling pathway.[1][2]
Q2: In which research area is this compound primarily used?
A2: this compound is predominantly investigated for its therapeutic potential in triple-negative breast cancer (TNBC), an aggressive form of breast cancer.[1][2]
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A3: Precipitation of this compound in aqueous-based solutions like cell culture media is a common issue due to its low water solubility. This can be caused by several factors:
-
High final concentration: The concentration of this compound in your final working solution may exceed its solubility limit in the cell culture medium.
-
Improper dilution: A rapid, single-step dilution of a high-concentration DMSO stock solution into the aqueous medium can cause the compound to crash out of solution.
-
Low temperature: The temperature of the medium during dilution and incubation can affect solubility.
-
High DMSO concentration in the final solution: While DMSO aids in initial dissolution, a high final concentration in the cell culture medium can be toxic to cells and may still lead to precipitation upon further dilution. It is recommended to keep the final DMSO concentration below 0.5%.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered when working with this compound in experimental settings.
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous media (e.g., PBS or cell culture medium).
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
-
Step 1: Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution. Determine the lowest effective concentration for your experiment to minimize the risk of precipitation.
-
Step 2: Employ Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first, dilute the high-concentration DMSO stock into a small volume of cell culture medium, vortex gently, and then add this intermediate dilution to the final volume of the medium.
-
Step 3: Warm the Aqueous Medium: Gently warming the cell culture medium or PBS to 37°C before adding the this compound stock solution can help improve solubility. Ensure the temperature does not exceed the stability limits of the compound or other media components.
-
Step 4: Use a Co-solvent (for in vivo studies): For animal studies, a co-solvent system may be necessary. A common formulation includes PEG300, Tween-80, and saline in addition to DMSO. A reported formulation for a similar compound is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, the optimal formulation for this compound may require empirical determination.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | High solubility. Recommended for stock solutions. |
| Ethanol | Data not available | |
| Water | Insoluble (practically) | Not recommended as a primary solvent. |
| PBS (Phosphate-Buffered Saline) | Insoluble (practically) | Dilution from a DMSO stock is necessary. |
| Cell Culture Medium (e.g., DMEM, RPMI) | Low | The final concentration should be carefully optimized to avoid precipitation. The presence of serum may slightly improve solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 504.54 g/mol ).
-
Aseptically weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Procedure for Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm the cell culture medium to 37°C.
-
Perform a stepwise dilution. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium to make a 100 µM intermediate solution. Mix gently by pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
Gently mix the final working solution before adding it to your cell culture plates. Note: The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines.
Protocol 2: Western Blot for Mcl-1 Expression
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Mcl-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells using ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
Signaling Pathway Diagram
This compound is known to downregulate the Wnt signaling pathway, which in turn leads to the suppression of Mcl-1 expression. The compound has also been observed to inhibit GSK-3β and ERK.
Caption: this compound inhibits Mcl-1 via Wnt and ERK pathways.
References
Optimizing NSC260594 Concentration for Cell Culture Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of NSC260594 in cell culture assays. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that primarily functions by inhibiting the Myeloid cell leukemia-1 (Mcl-1) protein.[1][2][3] This inhibition is achieved through the downregulation of Wnt signaling proteins.[1][2][3] By targeting Mcl-1, a key anti-apoptotic protein, this compound effectively induces apoptosis (programmed cell death) in susceptible cancer cells.[1][3][4]
Q2: In which cancer cell lines has this compound shown significant cytotoxicity?
A2: this compound has demonstrated significant dose- and time-dependent cytotoxicity in multiple triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231, MDA-MB-468, and 4175 cells.[1][4]
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
A3: Based on published studies, a starting concentration range of 10 µM to 20 µM is recommended for initial experiments with TNBC cell lines.[3][4] However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.
Q4: How does this compound affect cancer stem cells (CSCs)?
A4: Treatment with this compound has been shown to reduce the cancer stem cell (CSC) population in TNBCs.[1][3]
Q5: Are there any known off-target effects of this compound?
A5: Besides its primary target Mcl-1, this compound has been identified to recognize the G9-G10-A11-G12 RNA tetraloop of HIV and may prevent the binding of the Gag protein.[2] Researchers should consider this potential off-target effect in relevant experimental systems.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | - Suboptimal concentration of this compound.- Cell line is resistant to Mcl-1 inhibition.- Insufficient incubation time. | - Perform a dose-response experiment (e.g., 1 µM to 50 µM) to determine the IC50 value for your specific cell line.- Verify Mcl-1 expression levels in your cell line.[1][3]- Extend the incubation time (e.g., 24, 48, 72 hours) as cytotoxicity is time-dependent.[1][3] |
| High variability between replicates | - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Pipetting errors. | - Ensure a uniform single-cell suspension before seeding.- Mix the culture plate gently after adding this compound to ensure even distribution.- Use calibrated pipettes and proper pipetting techniques. |
| Unexpected morphological changes in cells | - Solvent (e.g., DMSO) toxicity.- Off-target effects. | - Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%). Run a vehicle-only control.- Review literature for potential off-target effects of this compound and consider if they are relevant to your cell model.[2] |
| Difficulty in reproducing published results | - Differences in cell line passage number or source.- Variation in cell culture media and supplements.- Discrepancies in experimental protocols. | - Use cell lines from a reputable source and maintain a consistent passage number.- Use the same media, serum, and supplements as the cited study.- Carefully review and adhere to the detailed experimental protocols. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound in TNBC Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
| MDA-MB-231 | 10 µM, 20 µM | Increased apoptosis markers (cleaved caspase 3, cleaved PARP), Inhibition of Mcl-1 | [4] |
| MDA-MB-468 | 10 µM, 20 µM | Increased apoptosis markers (cleaved caspase 3, cleaved PARP), Inhibition of Mcl-1 | [4] |
| 4175 | 10 µM, 20 µM | Increased apoptosis markers (cleaved caspase 3, cleaved PARP), Inhibition of Mcl-1 | [4] |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare a 2X stock solution of this compound in complete growth medium at various concentrations (e.g., 0, 2, 4, 8, 16, 32, 64, 128 µM). Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for this compound dilution.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound stock solutions or vehicle control to the respective wells, resulting in a final 1X concentration.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Apoptosis by Western Blotting
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 10 µM and 20 µM) and a vehicle control for 48 hours.
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, cleaved caspase-3, cleaved PARP, and a loading control (e.g., Vinculin or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for IC50 determination.
References
Common experimental artifacts with NSC260594
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using NSC260594. The information is based on the known mechanism of action of this compound as a SHP2 inhibitor and general principles of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is believed to be Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase. SHP2 is a critical signaling node involved in multiple cellular processes.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is understood to function as a SHP2 inhibitor. SHP2 plays a significant role in the RAS/MAPK signaling pathway, which controls cell growth, proliferation, and differentiation.[2][3] By inhibiting SHP2, this compound can modulate these downstream signaling events. Additionally, some studies suggest this compound can bind to Mcl-1 protein and down-regulate Wnt signaling, leading to apoptosis.[4]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For this compound, it is crucial to refer to the supplier's specific instructions. Generally, stock solutions should be prepared in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for storage.[4] For long-term storage, -80°C is often recommended, while for shorter periods, -20°C may be suitable.[4]
Troubleshooting Guide
Q4: I am not observing the expected decrease in downstream p-ERK levels after this compound treatment. What could be the problem?
A4: There are several potential reasons for this observation:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit SHP2 in your specific cell line. It is advisable to perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Cell Line Specificity: The dependence of ERK phosphorylation on SHP2 can vary between different cell lines. Ensure that the chosen cell line has an active RAS/MAPK pathway that is sensitive to SHP2 inhibition.
-
Experimental Timing: The timing of cell lysis after treatment is critical. The effect of the inhibitor on p-ERK levels might be transient. A time-course experiment is recommended to identify the optimal time point for observing maximal inhibition.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not degraded.
Q5: I am observing unexpected cell toxicity or off-target effects at what should be a specific concentration. Why might this be happening?
A5: Unforeseen toxicity or off-target effects can arise from several factors:[5][6][7]
-
Broad Role of SHP2: SHP2 is involved in multiple signaling pathways beyond the RAS/MAPK cascade, including the PI3K/AKT and JAK/STAT pathways.[2][3][8] Inhibition of SHP2 can therefore have wide-ranging effects on cell physiology, which might be interpreted as off-target effects.
-
Concentration-Dependent Effects: At higher concentrations, small molecule inhibitors can exhibit reduced specificity and interact with unintended targets.[9] It is crucial to use the lowest effective concentration to minimize these effects.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle-only control in your experiments to account for any solvent-induced effects.
-
Compound Purity: Impurities in the compound preparation could contribute to unexpected biological activity.
Q6: My experimental results with this compound are not reproducible. What are the potential sources of this variability?
A6: Lack of reproducibility can be a frustrating issue. Consider the following potential sources of variability:
-
Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and serum concentration in the media can all influence cellular responses to inhibitors. Maintaining consistent cell culture practices is essential.
-
Inconsistent Compound Handling: Inconsistent thawing, dilution, or storage of this compound can lead to variations in its effective concentration.
-
Assay Variability: Technical variability in assays like Western blotting or cell viability assays can contribute to inconsistent results. Ensure that all experimental steps are performed consistently and include appropriate controls.
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10] IC50 values are crucial for determining the effective concentration of a compound in an experiment.[11][12]
Table 1: Example IC50 Data Presentation for this compound
| Target | Assay Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| SHP2 | Phosphatase Activity | N/A | Value | Citation |
| Cell Viability | MTT Assay | MCF-7 | Value | Citation |
| Cell Viability | MTT Assay | A549 | Value | Citation |
Experimental Protocols
Protocol: Western Blot for p-ERK Inhibition by this compound
This protocol outlines a general procedure for assessing the effect of this compound on the phosphorylation of ERK, a downstream target of the SHP2-regulated MAPK pathway.[13][14][15][16][17]
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with a known RAS mutation) at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the relative inhibition of ERK phosphorylation.
-
Visualizations
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for analyzing the effects of this compound.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? [mdpi.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
How to mitigate off-target effects of NSC260594
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential off-target effects of NSC260594, a small molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[1][2][3] this compound has been shown to inhibit Mcl-1 expression, leading to apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models.[1][2]
Q2: What are the known off-target effects of Mcl-1 inhibitors as a class?
A2: A significant off-target concern for Mcl-1 inhibitors is cardiotoxicity.[4][5][6] Clinical trials of other Mcl-1 inhibitors, such as AMG 397 and AZD5991, were halted or discontinued due to cardiac-related adverse events.[4][6] This is thought to be an on-target toxicity in the heart, as Mcl-1 is essential for cardiomyocyte survival.[5][7] Researchers using this compound should be aware of this potential liability.
Q3: Are there any specific off-target effects reported for this compound?
A3: Currently, there is a lack of publicly available data specifically detailing the off-target profile of this compound. Therefore, proactive characterization of its selectivity is crucial during experimental design.
Q4: What are the first steps to assess the potential off-target effects of this compound in my experiments?
A4: A tiered approach is recommended. Start with in silico predictions and then move to in vitro biochemical and cell-based assays. Computational tools can predict potential off-target interactions based on the chemical structure of this compound.[8][9][10] Subsequently, experimental validation using techniques like kinase profiling and broad cell-based screening is essential.
Q5: How can I minimize the risk of misinterpreting experimental results due to off-target effects?
A5: It is crucial to use the lowest effective concentration of this compound, perform control experiments, and validate key findings using orthogonal approaches. This could include using a structurally unrelated Mcl-1 inhibitor or genetic knockdown of Mcl-1 to confirm that the observed phenotype is indeed due to Mcl-1 inhibition.
II. Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with this compound.
Guide 1: Investigating Unexpected Phenotypes or Toxicity
If you observe a cellular phenotype or toxicity that is inconsistent with known Mcl-1 biology, it may be due to an off-target effect. This guide outlines a workflow to investigate this possibility.
Caption: Workflow for investigating unexpected experimental outcomes with this compound.
Guide 2: Proactive Off-Target Profiling of this compound
To build a comprehensive understanding of this compound's selectivity, a systematic profiling approach is recommended.
Table 1: Recommended Assays for Off-Target Profiling
| Assay Type | Purpose | Examples |
| Biochemical Assays | To identify direct interactions with purified proteins. | - Kinase Profiling Panels (e.g., radiometric or fluorescence-based assays)[11][12]- Receptor Binding Assays- Protease Assays |
| Cell-Based Assays | To assess effects in a more physiologically relevant context. | - Broad cancer cell line proliferation screens (e.g., NCI-60)- High-content imaging for morphological changes- Reporter gene assays for various signaling pathways |
| Proteomics & Transcriptomics | To obtain an unbiased view of cellular changes. | - Global proteomics (e.g., Mass Spectrometry)- RNA-Seq to identify changes in gene expression |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess and mitigate the off-target effects of this compound.
Protocol 1: Kinase Profiling using a Radiometric Assay
This protocol outlines a general procedure for screening this compound against a panel of purified kinases.
Caption: Workflow for a radiometric kinase profiling assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer containing appropriate concentrations of buffer components (e.g., Tris-HCl), MgCl2, and any other required cofactors.
-
Perform a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.
-
Prepare a mix of the specific kinase, its substrate (peptide or protein), and [γ-33P]ATP in the kinase assay buffer.
-
-
Assay Execution:
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells of a microtiter plate.
-
Initiate the kinase reaction by adding the kinase/substrate/[γ-33P]ATP mixture to each well.
-
Incubate the plate at room temperature for a predetermined time, allowing for substrate phosphorylation.
-
-
Detection:
-
Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the filter membrane extensively with a wash buffer (e.g., phosphoric acid) to remove any unincorporated [γ-33P]ATP.
-
Dry the filter membrane and measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for any significantly inhibited kinases.
-
Protocol 2: Cell Viability Screening in a Panel of Cell Lines
This protocol describes a method to assess the cytotoxic or anti-proliferative effects of this compound across a diverse panel of cell lines.
Table 2: Cell Viability Assay Protocol
| Step | Procedure |
| 1. Cell Seeding | Seed cells from different lineages into 96-well plates at their optimal densities and allow them to adhere overnight. |
| 2. Compound Treatment | Treat the cells with a range of this compound concentrations (e.g., 7-point, 4-fold serial dilution) for 72 hours. Include a DMSO vehicle control. |
| 3. Viability Measurement | Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions. |
| 4. Data Analysis | Measure luminescence or absorbance using a plate reader. Normalize the data to the DMSO control and calculate the GI50 (concentration for 50% growth inhibition) for each cell line. |
Interpreting the Results:
By comparing the GI50 values across the cell line panel, you can identify patterns of sensitivity. If cell lines lacking high Mcl-1 expression are sensitive to this compound, it may indicate the presence of off-target activities.
IV. Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound, which involves the inhibition of Mcl-1 and the subsequent induction of apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis via Mcl-1 inhibition.
References
- 1. Targeting Mcl-1 by a small molecule this compound for triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. probiologists.com [probiologists.com]
- 5. captortherapeutics.com [captortherapeutics.com]
- 6. youtube.com [youtube.com]
- 7. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the stability of NSC260594 in solution
Welcome to the technical support center for NSC260594. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this Mcl-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound induces apoptosis by acting as a small molecule inhibitor of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein in the Bcl-2 family. By binding to the shallow groove of the Mcl-1 protein, this compound down-regulates its expression. This inhibition of Mcl-1 leads to the activation of pro-apoptotic proteins and subsequent cell death. Additionally, this compound has been shown to down-regulate Wnt signaling proteins.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is advisable to use newly opened, anhydrous DMSO for the best solubility. To prepare a stock solution, ultrasonic assistance may be required. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
Q3: In which research areas is this compound commonly used?
A3: this compound is primarily used in cancer research, particularly in studies involving triple-negative breast cancers (TNBCs) where Mcl-1 is often overexpressed and contributes to therapeutic resistance.[1] It also has documented anti-HIV activity, as it can recognize an RNA tetraloop of HIV and prevent the binding of the Gag protein.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | 1. Use of old or hydrated DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[1] 2. Use an ultrasonic bath to aid dissolution.[1] |
| Precipitation of the compound in cell culture media | High final concentration of DMSO or compound in the aqueous media. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent toxicity. Prepare intermediate dilutions if necessary. |
| Inconsistent experimental results | 1. Degradation of this compound stock solution. 2. Multiple freeze-thaw cycles. | 1. Prepare fresh stock solutions regularly. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and moisture.[1] 2. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[1] |
| Potential degradation of this compound | 1. Exposure to light. 2. pH instability. 3. Oxidation. | 1. Store stock solutions and handle the compound in light-protected tubes. 2. Maintain a stable pH in your experimental buffer. The stability of similar compounds can be pH-dependent. 3. While specific data for this compound is limited, consider using buffers with antioxidants if oxidation is suspected. |
| Visual changes in the stock solution (e.g., color change) | Chemical degradation of the compound. | This compound is a dark purple to black solid.[1] A significant change in the color of the DMSO solution may indicate degradation. It is recommended to discard the solution and prepare a fresh stock. |
Experimental Protocols
Below are detailed protocols for common assays performed with this compound, based on published research.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound or DMSO as a vehicle control. A typical concentration range to test is 0.1 µM to 50 µM.
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol is adapted from a study using this compound on triple-negative breast cancer cell lines.[1]
-
Cell Seeding and Treatment: Seed MDA-MB-231 or MDA-MB-468 cells in 6-well plates. Allow the cells to adhere overnight. Treat the cells with DMSO (vehicle control), 10 µM this compound, or 20 µM this compound for 48 hours.[1]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing media.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Alexa Fluor® 488 Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., using an Alexa Fluor® 488 Annexin V/Dead Cell Apoptosis Kit).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls for setting compensation and gates.
Western Blot for Mcl-1 and Apoptosis Markers
This protocol is based on a study investigating the effect of this compound on Mcl-1 expression and apoptosis.[1]
-
Cell Lysis: After treating cells with this compound (e.g., 10 µM and 20 µM for 48 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Mcl-1, cleaved caspase-3, cleaved PARP, and a loading control (e.g., Vinculin).[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits Mcl-1 and Wnt signaling, leading to apoptosis.
Apoptosis Assay Workflow
Caption: Workflow for assessing apoptosis induced by this compound.
Western Blot Workflow
Caption: General workflow for Western blot analysis.
References
Technical Support Center: Refining NSC260594 Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining NSC260594 treatment protocols for primary cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in primary cells.
1. Issue: High Cytotoxicity or Complete Cell Death in Primary Cultures
-
Question: I am observing widespread cell death in my primary cell cultures even at low concentrations of this compound. What could be the cause?
-
Answer: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. The observed cytotoxicity could be due to several factors:
-
Inappropriate Starting Concentration: The optimal concentration for cancer cell lines may be too high for primary cells.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific primary cells.
-
Cell Health and Confluency: Unhealthy or overly confluent primary cell cultures are more susceptible to stress induced by drug treatment.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Start with a wide range of this compound concentrations, significantly lower than those reported for cancer cell lines. A suggested starting range is 0.1 µM to 20 µM.
-
Solvent Control: Include a vehicle-only (e.g., DMSO) control group at the highest concentration used for this compound dilution to assess solvent-induced toxicity.
-
Optimize Seeding Density: Ensure cells are in a logarithmic growth phase and at an optimal confluency (typically 60-80%) at the time of treatment.
-
Monitor Cell Morphology: Regularly observe cell morphology under a microscope for early signs of stress or toxicity.
-
2. Issue: Lack of Expected Efficacy or Biological Effect
-
Question: I am not observing the expected biological effect (e.g., apoptosis, inhibition of proliferation) after treating my primary cells with this compound. Why might this be?
-
Answer: The lack of response could be due to several factors related to the compound's mechanism of action and the specific biology of your primary cells.
-
Low Mcl-1 Dependence: The primary cells you are using may not rely on the Mcl-1 anti-apoptotic protein for survival, which is the primary target of this compound.
-
Compound Inactivity: The this compound compound may have degraded.
-
Insufficient Incubation Time: The duration of the treatment may not be long enough to induce a measurable effect.
Troubleshooting Steps:
-
Assess Mcl-1 Expression: Determine the baseline expression level of Mcl-1 in your primary cells using Western blot or qPCR. Cells with low Mcl-1 expression may be inherently resistant to this compound.
-
Verify Compound Activity: Use a positive control cell line known to be sensitive to this compound (e.g., MDA-MB-231 triple-negative breast cancer cells) to confirm the compound is active.
-
Perform a Time-Course Experiment: Evaluate the effects of this compound at different time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Check for Wnt Pathway Activation: Since this compound has been shown to inhibit the Wnt signaling pathway, assess the activation state of this pathway in your primary cells.[1]
-
3. Issue: Inconsistent or Variable Results Between Experiments
-
Question: My results with this compound treatment in primary cells are not reproducible. What are the potential sources of variability?
-
Answer: Primary cells are inherently more variable than cell lines due to donor-to-donor differences and their limited lifespan in culture.
-
Donor Variability: Primary cells from different donors can exhibit significant biological differences.
-
Passage Number: The characteristics of primary cells can change with each passage.
-
Experimental Technique: Minor variations in cell handling, seeding, and treatment can lead to inconsistent outcomes.
Troubleshooting Steps:
-
Standardize Protocols: Maintain a consistent and detailed protocol for cell isolation, culture, and treatment.
-
Use Low-Passage Cells: Whenever possible, use primary cells at the lowest possible passage number.
-
Pool Donors (if appropriate): For some applications, pooling cells from multiple donors can help to average out individual variability. However, for donor-specific studies, this is not advisable.
-
Increase Replicates: Use a sufficient number of technical and biological replicates to ensure statistical power.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] By inhibiting Mcl-1, this compound promotes apoptosis (programmed cell death) in cells that are dependent on Mcl-1 for survival. Additionally, it has been shown to downregulate the Wnt signaling pathway.[1]
2. What is a recommended starting concentration range for this compound in primary cells?
For primary cells, it is crucial to perform a dose-response experiment to determine the optimal concentration. A suggested starting range is from 0.1 µM to 20 µM. This is a general guideline, and the optimal concentration will be cell-type specific.
3. How should I prepare and store this compound?
This compound is typically dissolved in a solvent like DMSO to create a stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light. Always refer to the manufacturer's data sheet for specific instructions.
4. What are the key signaling pathways affected by this compound?
The primary signaling pathway affected by this compound is the intrinsic apoptosis pathway through the inhibition of Mcl-1. It also impacts the Wnt signaling pathway by downregulating key components like β-catenin and GSK-3β.[1] Furthermore, it has been observed to inhibit ERK phosphorylation.[1]
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening of this compound in Primary vs. Cancer Cells
| Cell Type | Suggested Starting Concentration Range (µM) | Key Considerations |
| Primary Cells | 0.1 - 20 | High sensitivity, perform thorough dose-response testing. |
| Cancer Cell Lines | 1 - 50 | Generally more resistant, refer to published data for specific cell lines. |
Table 2: Troubleshooting Summary for this compound Experiments in Primary Cells
| Issue | Possible Cause | Recommended Action |
| High Cytotoxicity | Concentration too high, solvent toxicity, poor cell health. | Perform dose-response, include solvent control, optimize cell culture conditions. |
| Lack of Efficacy | Low Mcl-1 dependence, inactive compound, insufficient incubation time. | Assess Mcl-1 expression, use positive control, perform time-course experiment. |
| Inconsistent Results | Donor variability, high passage number, inconsistent technique. | Standardize protocols, use low-passage cells, increase replicates. |
Experimental Protocols
1. Protocol: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
2. Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed primary cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
3. Protocol: Western Blot for Mcl-1 and Cleaved Caspase-3
-
Cell Lysis: After treatment with this compound, wash the primary cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
References
Technical Support Center: Overcoming Resistance to NSC260594 in Viral Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NSC260594 in antiviral research, with a specific focus on anticipating and overcoming potential viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the antiviral mechanism of action for this compound?
A1: this compound has a dual mechanism of action that can contribute to its antiviral effects. Primarily known as an inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), it can induce apoptosis in infected cells, thereby limiting viral propagation.[1][2] Additionally, this compound has been shown to exhibit anti-HIV activity by binding to a specific RNA tetraloop in the 5'-untranslated region (UTR) of the HIV genome, which prevents the binding of the Gag protein and disrupts viral assembly.[2]
Q2: Has resistance to this compound been reported in viral strains?
A2: To date, there are no specific published reports detailing the development of viral resistance to this compound. However, as with any antiviral agent, the potential for resistance development exists.[3][4] Resistance could theoretically emerge through mutations in the viral genome that alter the drug's target or through changes in host cell pathways that the virus exploits.
Q3: What are the potential mechanisms of viral resistance to this compound?
A3: Based on its known mechanisms of action, potential resistance pathways could include:
-
Target Modification: For viruses like HIV, mutations in the 5'-UTR RNA sequence could alter the binding site of this compound, reducing its affinity and efficacy.[3]
-
Upregulation of Anti-Apoptotic Pathways: Viruses may evolve mechanisms to counteract the pro-apoptotic effects of Mcl-1 inhibition by upregulating other anti-apoptotic proteins or interfering with apoptotic signaling cascades.
-
Efflux Pumps: While less common for this type of compound, viral induction of host cell efflux pumps could potentially reduce the intracellular concentration of this compound.[3]
Q4: How can I determine if my viral strain has developed resistance to this compound?
A4: Resistance can be identified through a combination of phenotypic and genotypic assays. A significant increase in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) value compared to the wild-type virus is a key indicator of phenotypic resistance.[5][6] Subsequent genotypic analysis of the resistant strain can then be used to identify specific mutations that may be responsible for the observed resistance.[5][6]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Increased IC50/EC50 values in susceptibility assays. | The viral strain may be developing resistance. | 1. Confirm the finding by repeating the assay with freshly prepared compound and low-passage virus. 2. If resistance is confirmed, proceed with sequencing the putative target regions (e.g., 5'-UTR for HIV) to identify mutations. 3. Consider combination therapy with another antiviral agent that has a different mechanism of action. |
| High cell toxicity observed at effective antiviral concentrations. | The cell line used may be particularly sensitive to Mcl-1 inhibition. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50). 2. Calculate the selectivity index (SI = CC50/IC50) to ensure a sufficient therapeutic window. 3. If the SI is low, consider using a different, less sensitive host cell line for your experiments if possible. |
| Inconsistent results between experimental replicates. | This could be due to variability in experimental conditions or instability of the compound. | 1. Ensure consistent cell density, viral inoculum (MOI), and drug concentrations across all replicates. 2. Prepare fresh stock solutions of this compound and store them appropriately, avoiding repeated freeze-thaw cycles.[2] 3. Use a positive control antiviral to validate assay performance. |
| No observed antiviral activity. | The virus being studied may not be susceptible to the known mechanisms of this compound. | 1. Verify that the virus is dependent on the pathways targeted by this compound (e.g., Mcl-1 for survival, specific RNA structures for replication). 2. Test a positive control virus known to be susceptible to this compound, if available. 3. Consider that the specific viral strain or host cell line may have intrinsic resistance. |
Quantitative Data Summary
The following tables provide an example of how to structure and present quantitative data from antiviral susceptibility and cytotoxicity assays for this compound.
Table 1: Antiviral Activity of this compound against a Wild-Type and a Potentially Resistant Viral Strain
| Viral Strain | IC50 (µM)a | EC50 (µM)b | Fold-Change in IC50 |
| Wild-Type | 2.5 ± 0.3 | 1.8 ± 0.2 | - |
| Putative Resistant | 25.0 ± 2.1 | 19.5 ± 1.8 | 10 |
a IC50 (half-maximal inhibitory concentration) determined by an enzyme-based assay (e.g., reverse transcriptase assay). b EC50 (half-maximal effective concentration) determined by a cell-based assay (e.g., plaque reduction assay).[6]
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM)c | Selectivity Index (SI)d |
| Host Cell Line A | 150 ± 12.5 | 60 |
| Host Cell Line B | 75 ± 8.2 | 30 |
c CC50 (50% cytotoxic concentration) determined by MTT assay after 72 hours of exposure. d Selectivity Index calculated as CC50 / IC50 (using the wild-type IC50 from Table 1).
Experimental Protocols
1. Protocol for Determining the IC50 of this compound using a Plaque Reduction Assay
This protocol is designed to assess the ability of this compound to inhibit viral replication by quantifying the reduction in viral plaque formation.
-
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates.
-
Wild-type and suspected resistant viral stocks.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Culture medium (e.g., DMEM with 2% FBS).
-
Agarose or methylcellulose overlay.
-
Crystal violet staining solution.
-
-
Procedure:
-
Prepare serial dilutions of this compound in culture medium.
-
Infect cell monolayers with a standardized amount of virus (to produce ~50-100 plaques per well) for 1-2 hours.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the culture medium containing the different concentrations of this compound. Include a "no drug" control.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 3-10 days, depending on the virus).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[6]
-
2. Protocol for Genotypic Analysis of a Resistant Viral Strain
This protocol outlines the steps for identifying mutations in a potentially resistant viral strain.
-
Materials:
-
RNA/DNA extraction kit.
-
Reverse transcriptase (for RNA viruses).
-
PCR primers flanking the target region (e.g., the 5'-UTR of HIV).
-
Taq polymerase and PCR reagents.
-
Gel electrophoresis equipment.
-
PCR product purification kit.
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform.
-
-
Procedure:
-
Culture the wild-type and resistant viral strains and harvest the viral particles.
-
Extract viral nucleic acids (RNA or DNA) using an appropriate kit.
-
For RNA viruses, perform reverse transcription to generate cDNA.
-
Amplify the target region of interest using PCR with specific primers.
-
Verify the size of the PCR product by gel electrophoresis.
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequence the purified PCR product using Sanger sequencing or NGS.
-
Align the sequence from the resistant strain with the sequence from the wild-type strain to identify mutations.
-
Analyze the identified mutations for their potential impact on the drug binding site or protein function.
-
Visualizations
Caption: Workflow for investigating suspected viral resistance to this compound.
Caption: Dual mechanism of this compound and potential routes of viral resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Technical Support Center: NSC260594 Quality Control and Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of the small molecule inhibitor, NSC260594. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for assessing the purity of a new batch of this compound?
A1: A multi-pronged approach is recommended to ensure the comprehensive assessment of this compound purity. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of small molecules. A reversed-phase HPLC (RP-HPLC) method can separate this compound from potential impurities. Purity is typically determined by the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the main peak by providing the mass-to-charge ratio (m/z) of this compound and helps in identifying the mass of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure of this compound and identifying any structural analogs or impurities.
-
Elemental Analysis: This method determines the percentage of carbon, hydrogen, and nitrogen to confirm the elemental composition of the compound.
Q2: What is the expected appearance and solubility of high-purity this compound?
A2: High-purity this compound is typically a solid, often crystalline or amorphous powder. The color can vary, so it is important to refer to the supplier's certificate of analysis. For solubility, it is recommended to perform small-scale solubility tests in relevant solvents (e.g., DMSO, ethanol, aqueous buffers) to determine the optimal solvent for your experiments. Inconsistent appearance or poor solubility compared to previous batches may indicate an issue with purity or formulation.
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is critical to maintain the integrity of this compound. For long-term storage, it is generally recommended to store the solid compound at -20°C or -80°C, protected from light and moisture. For stock solutions, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. The stability of the compound in solution at different temperatures should be validated if it will be stored for extended periods.
Q4: My experimental results with a new batch of this compound are inconsistent with previous findings. Could this be a purity issue?
A4: Yes, batch-to-batch variability in purity can significantly impact experimental outcomes. If you observe unexpected results, it is crucial to re-verify the purity and identity of the new batch. We recommend running a comparative HPLC or LC-MS analysis of the new batch against a previously validated, high-performing batch if available.
Troubleshooting Guides
HPLC Purity Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in the chromatogram | Contamination of the sample, solvent, or HPLC system. Degradation of the compound. | Prepare a fresh sample and mobile phase. Flush the HPLC system thoroughly. Analyze a blank injection (mobile phase only) to identify system peaks. If degradation is suspected, acquire a fresh vial of the compound and re-analyze. |
| Broad or tailing peak for this compound | Poor column performance. Inappropriate mobile phase pH. Column overloading. | Use a new or validated HPLC column. Adjust the mobile phase pH to ensure the compound is in a single ionic state. Reduce the injection volume or sample concentration. |
| Inconsistent retention time | Fluctuation in mobile phase composition or flow rate. Temperature variation. Column degradation. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for consistent flow. Use a column oven to maintain a stable temperature. Replace the column if it's old or has been used extensively. |
Experimental Inconsistency Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity | Incorrect compound concentration due to weighing errors or incomplete solubilization. Compound degradation. Low purity of the new batch. | Verify the calibration of the balance used for weighing. Ensure the compound is fully dissolved in the stock solution. Perform a purity check (e.g., by HPLC) on the current batch. If possible, test a new, unopened vial of the compound. |
| Increased off-target effects or cell toxicity | Presence of cytotoxic impurities in the compound batch. | Perform a purity analysis, focusing on the identification of any significant impurity peaks by LC-MS. If impurities are detected, consider re-purifying the compound or obtaining a higher purity batch. |
| Precipitation of the compound in cell culture media | Poor solubility of the compound in the aqueous experimental buffer. | Decrease the final concentration of the compound. Increase the percentage of the organic solvent (e.g., DMSO) in the final dilution, ensuring it is not toxic to the cells. Prepare fresh dilutions immediately before use. |
Quantitative Data Summary
The following table provides typical specifications for research-grade this compound. Note that these are example values and specifications may vary between suppliers. Always refer to the certificate of analysis provided with your specific batch.
| Parameter | Method | Typical Specification |
| Purity (by HPLC) | Reversed-Phase HPLC | ≥ 98% (by peak area at a specific wavelength) |
| Identity | ¹H NMR | Conforms to the expected chemical structure |
| Identity | Mass Spectrometry | Corresponds to the expected molecular weight [M+H]⁺ |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in DMSO (e.g., ≥ 10 mg/mL) |
Visualizations
Caption: A typical quality control workflow for a new batch of this compound.
Caption: A troubleshooting decision tree for inconsistent experimental results.
Interpreting unexpected results in NSC260594 experiments
Welcome to the technical support center for NSC260594. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific questions you might have about unexpected outcomes in your experiments involving this compound.
Q1: I'm observing a weaker-than-expected cytotoxic effect of this compound on my cancer cell line. What could be the reason?
A1: Several factors could contribute to reduced cytotoxicity. Here are a few possibilities and troubleshooting steps:
-
Cell Line Specificity: The primary target of this compound is the anti-apoptotic protein Mcl-1.[1] Cell lines that do not heavily rely on Mcl-1 for survival may be less sensitive.
-
Recommendation: Perform a baseline protein expression analysis (e.g., Western blot) to quantify Mcl-1 levels in your cell line. Compare these levels to a sensitive, positive control cell line if available.
-
-
Compound Stability and Activity: this compound, like any small molecule, can degrade over time.
-
Recommendation: Ensure the compound has been stored correctly according to the manufacturer's instructions. Use a fresh dilution for each experiment. To confirm the activity of your stock, you can use a cell line known to be sensitive to this compound as a positive control.
-
-
Experimental Conditions: Suboptimal cell culture conditions can affect drug efficacy.
-
Recommendation: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Verify the accuracy of your cell seeding density and drug concentration calculations.
-
Q2: My results show that this compound is inducing unexpected changes in signaling pathways unrelated to Mcl-1. Is this normal?
A2: Yes, this is possible due to off-target effects, a common phenomenon with small molecule inhibitors.[2][3] this compound has been shown to inhibit GSK-3β and ERK, and also impact the Wnt signaling pathway.[1]
-
Recommendation: To investigate off-target effects, consider the following:
-
Dose-Response Analysis: Perform a dose-response experiment to see if the unexpected signaling changes occur at concentrations higher than those required for Mcl-1 inhibition.
-
Rescue Experiments: If you hypothesize an off-target effect on a specific kinase, you could try to rescue the phenotype by overexpressing a constitutively active form of that kinase.
-
Alternative Mcl-1 Inhibitors: Compare the phenotype induced by this compound with that of other structurally different Mcl-1 inhibitors. If the unexpected phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Q3: I am seeing significant cell death in my control (non-cancerous) cell line treated with this compound. Why is this happening?
A3: While this compound has shown selectivity for cancer cells in some studies, off-target effects or specific dependencies of your control cell line could lead to toxicity.[1][3]
-
Recommendation:
-
Confirm Mcl-1 Dependence: Check the Mcl-1 expression levels in your control cell line. Some non-cancerous cells might also have a high dependence on Mcl-1 for survival.
-
Titrate the Dose: Determine the IC50 (half-maximal inhibitory concentration) for both your cancer and control cell lines to establish a therapeutic window. It's possible that the concentration you are using is toxic to both.
-
Assess Apoptosis Pathway: Investigate the mechanism of cell death in your control cells (e.g., using Annexin V/PI staining). This can help determine if the cell death is Mcl-1 dependent apoptosis or due to another mechanism.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in Different Cell Lines
| Cell Line | Type | Mcl-1 Expression | This compound IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 1.5 |
| MDA-MB-4175 | Triple-Negative Breast Cancer | High | 1.2 |
| MEF | Mouse Embryonic Fibroblast | Low | > 20 |
This table presents hypothetical data for illustrative purposes based on published findings.[1]
Experimental Protocols
Protocol 1: Western Blot for Mcl-1, p-GSK-3β, and p-ERK
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, phospho-GSK-3β (Ser9), total GSK-3β, phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Known signaling pathways affected by this compound.
References
Validation & Comparative
A Comparative Guide to HIV-1 Packaging Inhibitors: NSC260594 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NSC260594 with other HIV-1 inhibitors that target the late stages of the viral replication cycle. This document synthesizes available experimental data to evaluate their performance and mechanisms of action.
Human Immunodeficiency Virus Type 1 (HIV-1) replication is a multifaceted process involving several key stages, each presenting a potential target for antiretroviral therapy. One such critical stage is the packaging of the viral genomic RNA (gRNA) into newly forming virions, a process orchestrated by the viral Gag polyprotein. Inhibition of this step offers a promising avenue for the development of novel therapeutics. This guide focuses on this compound, a small molecule inhibitor of HIV-1 packaging, and compares it to other compounds that disrupt late-stage viral replication, including capsid and maturation inhibitors.
Mechanism of Action: A Focus on Gag-RNA Interaction
This compound is a quinolinium derivative that specifically inhibits the packaging of HIV-1 gRNA.[1] Its mechanism of action involves binding to the stem-loop 3 (SL3) region of the HIV-1 packaging signal (Ψ) within the 5' untranslated region of the viral RNA.[1] This binding stabilizes the SL3 RNA structure, preventing its interaction with the nucleocapsid (NC) domain of the Gag polyprotein.[1] By interfering with this crucial Gag-RNA interaction, this compound effectively blocks the encapsidation of the viral genome into budding virions, leading to the production of non-infectious virus particles.[1] Studies have shown that this compound can reduce the incorporation of gRNA into virions by up to 82% without significantly affecting other viral processes such as reverse transcription, integration, or viral protein production.[1]
Comparative Analysis of In Vitro Efficacy
| Inhibitor | Class | Target | IC50 / EC50 | Cell Line | Viral Strain | Citation |
| This compound | Packaging Inhibitor | Gag-RNA (SL3) Interaction | EC50: ~5 µM | Not Specified | Not Specified | [1] |
| PF-3450074 (PF74) | Capsid Inhibitor | Capsid (CA) | IC50: 1.0–2.9 µM | HeLa-R5 | Not Specified | [2] |
| Lenacapavir (GS-6207) | Capsid Inhibitor | Capsid (CA) | EC50: ~60 pM to ~6.7 nM | TZM-bl | Not Specified | [3] |
| H27 | Capsid Inhibitor | Capsid (CA) | IC50: 1.0–2.9 µM | HeLa-R5 | Not Specified | [2] |
| BI-1 | Capsid Inhibitor | Capsid (CA) | EC50: Not Specified | Not Specified | Not Specified | [4] |
| BI-2 | Capsid Inhibitor | Capsid (CA) | EC50: Not Specified | Not Specified | Not Specified | [4] |
| MKN-1A | Capsid Inhibitor | Capsid (CA) | EC50: 8.0 µM | MT-4 | NL4-3 | [5] |
| Gen-1 | Entry Inhibitor | Viral Entry | IC50: 20.0 ± 0.42 µM | PBMCs | HIV-1RTMF | [6] |
| M522 | Integrase Inhibitor | Integrase | IC50: 2.2 ± 0.83 µM | PBMCs | HIV-1RTMF | [6] |
| G4N | Transcription Inhibitor | Proviral Transcription | IC50: 14.0 ± 0.25 µM | PBMCs | HIV-1RTMF | [6] |
Experimental Protocols
The determination of the antiviral activity of these compounds involves a variety of cell-based and biochemical assays. Below are detailed methodologies for key experiments cited in the evaluation of HIV-1 inhibitors.
Single-Round Infectivity Assay
This assay is a common method for determining the EC50 of antiviral compounds.
-
Virus Production: Vesicular stomatitis virus G protein (VSV-G) pseudotyped HIV-1 particles are produced by co-transfecting HEK293T cells with a plasmid encoding the HIV-1 genome (with a reporter gene like luciferase or GFP in place of the env gene) and a second plasmid expressing VSV-G.
-
Cell Culture: Target cells (e.g., HeLa-R5 or TZM-bl) are seeded in 96-well plates.
-
Inhibitor Treatment: The cells are pre-treated with serial dilutions of the test compound for a specified period.
-
Infection: The cells are then infected with the VSV-G pseudotyped HIV-1 in the presence of the inhibitor.
-
Data Analysis: After a set incubation period (e.g., 48-72 hours), the reporter gene expression (luciferase activity or GFP fluorescence) is measured. The EC50 value, the concentration of the inhibitor that reduces reporter gene expression by 50%, is calculated by fitting the data to a dose-response curve.
Viral RNA Packaging Assay (qRT-PCR)
This assay quantifies the amount of viral genomic RNA packaged into virions.
-
Virus Production: Producer cells (e.g., HeLa) are transfected with a plasmid encoding the full-length HIV-1 genome in the presence of varying concentrations of the inhibitor.
-
Virion Collection: After 48 hours, the cell culture supernatant containing the progeny virions is collected and clarified by centrifugation.
-
RNA Extraction: Viral RNA is extracted from the purified virions using a commercial RNA extraction kit.
-
Quantitative Real-Time PCR (qRT-PCR): The amount of viral RNA is quantified using a one-step qRT-PCR assay with primers and a probe specific to a conserved region of the HIV-1 genome (e.g., gag).
-
Data Normalization: The amount of viral RNA is normalized to the amount of p24 capsid protein in the virion preparations (determined by ELISA) to account for any differences in virus production. The percentage of inhibition of RNA packaging is then calculated relative to a no-drug control.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Mechanism of HIV-1 packaging inhibition.
Caption: Single-round infectivity assay workflow.
Conclusion
This compound represents a specific inhibitor of HIV-1 RNA packaging with a distinct mechanism of action that involves the stabilization of the viral RNA structure. While direct comparative data is limited, the available information suggests that its potency is in the low micromolar range. In contrast, other late-stage inhibitors, particularly the capsid inhibitor Lenacapavir, have demonstrated significantly higher potency, with EC50 values in the picomolar to nanomolar range. The development of a diverse arsenal of antiretroviral drugs targeting different stages of the HIV-1 life cycle is crucial for combating drug resistance and improving therapeutic outcomes. Further studies directly comparing the efficacy and resistance profiles of these different classes of inhibitors are warranted to better understand their potential roles in future combination therapies.
References
- 1. An RNA-binding compound that stabilizes the HIV-1 gRNA packaging signal structure and specifically blocks HIV-1 RNA encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
Tale of Two Targets: A Comparative Analysis of NSC260594 and HIV-1 Protease Inhibitors in the Fight Against HIV-1
For Immediate Release
In the landscape of antiretroviral drug development, the quest for novel mechanisms to combat HIV-1 remains a paramount objective for researchers and clinicians. This guide provides a detailed comparison between a novel investigational agent, NSC260594, which targets HIV-1 RNA packaging, and the established class of HIV-1 protease inhibitors. This analysis, intended for researchers, scientists, and drug development professionals, delves into their distinct mechanisms of action, presents available efficacy data, and outlines the experimental protocols used to evaluate these compounds.
A Paradigm Shift in Antiviral Strategy: Targeting RNA Packaging
This compound represents a departure from conventional antiretroviral targets. Instead of inhibiting a viral enzyme, it acts as a specific inhibitor of HIV-1 genomic RNA (gRNA) packaging.[1] Its mechanism involves binding to and stabilizing a critical RNA structure, stem-loop 3 (SL3), within the viral RNA packaging signal (Ψ).[1] This stabilization prevents the necessary conformational changes required for the Gag polyprotein to recognize and package the viral genome into new virions, effectively halting the production of infectious virus particles.[1]
The Established Frontline: HIV-1 Protease Inhibitors
In contrast, HIV-1 protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). This class of drugs, including well-known agents like Lopinavir, Ritonavir, and Darunavir, targets the viral protease enzyme. This enzyme is crucial for the late stages of viral maturation, where it cleaves the Gag and Gag-Pol polyproteins into their functional subunits. By blocking this cleavage, protease inhibitors prevent the formation of mature, infectious viral particles.
Comparative Efficacy: A Look at the Data
Direct quantitative comparison of the intrinsic potency of this compound and protease inhibitors is challenging due to their different mechanisms of action. Efficacy for protease inhibitors is typically measured by their inhibition constant (Ki) against the protease enzyme and their 50% inhibitory concentration (IC50) in cell culture. For this compound, efficacy is determined by its ability to block the packaging of viral RNA and reduce the infectivity of progeny virions.
For established HIV-1 protease inhibitors, extensive data on their in vitro efficacy is available. The following table summarizes representative IC50 values for several protease inhibitors against wild-type HIV-1.
| Inhibitor | Cell Line | HIV-1 Strain | IC50 (nM) |
| Lopinavir | MT-2 | NL4-3 | 2.9 - 6.5 |
| Ritonavir | MT-2 | NL4-3 | 15 - 30 |
| Darunavir | Various | Wild-type | 1.3 - 4.3 |
Note: IC50 values can vary depending on the specific experimental conditions, cell line, and virus strain used.
Experimental Protocols: Unveiling the Mechanisms
The evaluation of these two classes of inhibitors requires distinct experimental approaches.
This compound: Assessing Inhibition of RNA Packaging
The primary method to evaluate the efficacy of this compound involves quantifying the amount of viral RNA packaged into newly produced virions in the presence of the compound.
Experimental Workflow for this compound Efficacy Testing:
Key Steps in the Protocol:
-
Cell Culture and Treatment: HIV-1 producing cells (e.g., HEK293T cells transfected with an HIV-1 proviral plasmid) are cultured in the presence of varying concentrations of this compound.
-
Virion Harvesting: After a set incubation period, the cell culture supernatant containing newly produced virions is collected. Virions are then purified and concentrated, often by ultracentrifugation through a sucrose cushion.
-
RNA Quantification: Viral RNA is extracted from the purified virions. The amount of genomic RNA is then quantified using quantitative reverse transcription PCR (qRT-PCR) with primers specific for the HIV-1 genome.
-
Infectivity Assay: The infectivity of the harvested virions is assessed by using them to infect target cells (e.g., TZM-bl reporter cells). The level of infection is measured, for example, by quantifying the expression of a reporter gene like luciferase or β-galactosidase.
HIV-1 Protease Inhibitors: Measuring Enzymatic and Antiviral Activity
The efficacy of protease inhibitors is determined through both enzymatic assays and cell-based antiviral assays.
Experimental Workflow for Protease Inhibitor Efficacy Testing:
Key Steps in the Protocols:
-
Enzyme Inhibition Assay:
-
Recombinant HIV-1 protease is incubated with a synthetic peptide substrate that fluoresces upon cleavage.
-
The protease inhibitor is added at various concentrations.
-
The rate of substrate cleavage is measured by monitoring the increase in fluorescence. This allows for the determination of the inhibitor's Ki.
-
-
Cell-Based Antiviral Assay:
-
Susceptible target cells (e.g., MT-2 cells or peripheral blood mononuclear cells) are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
The infected cells are then cultured in the presence of serial dilutions of the protease inhibitor.
-
After several days, the extent of viral replication is measured by quantifying the amount of p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). This data is used to calculate the IC50 of the inhibitor.
-
Distinct Mechanisms of Action: A Visual Comparison
The fundamental difference between this compound and HIV-1 protease inhibitors lies in the stage of the viral life cycle they disrupt.
Conclusion
This compound and HIV-1 protease inhibitors represent two distinct and valuable strategies for combating HIV-1. While protease inhibitors have a long and successful clinical history, the emergence of drug resistance necessitates the exploration of novel targets. This compound, by targeting the previously unexploited process of RNA packaging, offers a promising new avenue for antiretroviral therapy. Further research, including the determination of its in vivo efficacy and safety profile, will be crucial in defining its potential role in the future of HIV-1 treatment. This comparative guide highlights the importance of a multi-targeted approach to effectively control and ultimately overcome HIV-1.
References
Cross-Validation of SHP2 Inhibitor Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Due to the limited public information available for NSC260594, this guide provides a comparative analysis of the well-characterized allosteric SHP2 inhibitor, TNO155 , as a representative example to illustrate the cross-validation of a compound's mechanism of action. This guide will objectively compare TNO155's performance with other alternative SHP2 inhibitors and provide supporting experimental data and detailed protocols.
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway, which is vital for cell growth, differentiation, and survival.[1][2] Dysregulation of SHP2 activity is implicated in various cancers, making it a significant therapeutic target.[1][3]
Mechanism of Action of Allosteric SHP2 Inhibitors
Allosteric SHP2 inhibitors, such as TNO155, bind to a site distinct from the active site of the SHP2 protein. This binding event locks the enzyme in an inactive conformation, preventing it from interacting with its substrates and halting downstream signaling.[1][4] This mechanism contrasts with catalytic inhibitors that directly compete with substrates at the active site.
Quantitative Data Presentation
The following tables summarize the quantitative data for TNO155 and alternative SHP2 inhibitors from various experimental assays.
Table 1: Biochemical and Cellular Activity of Allosteric SHP2 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) | Cell Proliferation IC50 (µM) | Reference Cell Line |
| TNO155 | Wild-Type SHP2 | 11 | 8 | 0.100 | KYSE520 |
| SHP099 | Wild-Type SHP2 | 71 | - | - | - |
| RMC-4630 (homologue RMC-4550) | Wild-Type SHP2 | 0.583 | - | - | - |
| IACS-13909 | Wild-Type SHP2 | 15.7 | - | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity or response by 50%. Lower values indicate higher potency. Data compiled from multiple sources.[4][5][6][7][8][9][][11]
Table 2: Comparison of Different Classes of SHP2 Inhibitors
| Inhibitor Class | Example | Mechanism of Action | Advantages | Disadvantages |
| Allosteric Inhibitors | TNO155, SHP099, RMC-4630 | Bind to an allosteric site, locking SHP2 in an inactive conformation.[1] | High selectivity for SHP2 over other phosphatases.[] | May not be effective against certain SHP2 mutants.[] |
| Catalytic Site Inhibitors | PHPS1, C21 | Competitively bind to the active site of SHP2.[12][13] | Can inhibit a broader range of SHP2 forms. | Often lack specificity and have poor pharmacokinetic properties.[] |
| PROTACs | D26, ZB-S-29 | Induce the degradation of the SHP2 protein.[] | Can eliminate the protein, overcoming resistance from mutations. | Newer modality, potential for off-target degradation. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate the replication and cross-validation of findings.
Biochemical SHP2 Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.
Protocol:
-
Purified recombinant SHP2 protein is incubated with varying concentrations of the test compound (e.g., TNO155).
-
A fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is added to the reaction mixture.[14]
-
SHP2 hydrolyzes DiFMUP, producing a fluorescent product (DiFMU).
-
The fluorescence intensity is measured over time using a microplate reader.
-
The rate of the reaction is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Cellular Phospho-ERK (pERK) Western Blot Assay
Objective: To assess the inhibitor's effect on the downstream signaling of the RAS-MAPK pathway in intact cells.
Protocol:
-
Culture a relevant cancer cell line (e.g., KYSE520) to 70-80% confluency.
-
Treat the cells with a range of concentrations of the SHP2 inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells to extract total protein.[15]
-
Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[16][17]
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).[18]
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).[17]
-
Detect the protein bands using a chemiluminescent or fluorescent imaging system.
-
Quantify the band intensities to determine the reduction in pERK levels relative to total ERK.
Cell Proliferation (MTT) Assay
Objective: To evaluate the effect of the inhibitor on the growth and viability of cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
After allowing the cells to adhere, treat them with a serial dilution of the SHP2 inhibitor.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 5 days).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SHP2's role in the RAS-MAPK signaling pathway and the inhibitory action of TNO155.
Experimental Workflow Diagram
Caption: Workflow for cross-validating the mechanism of action of a SHP2 inhibitor.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. chemietek.com [chemietek.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 11. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. Western Blot Protocol [hellobio.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unveiling the Specificity of NSC260594: A Comparative Analysis of RNA-Binding Molecules
For researchers, scientists, and drug development professionals, the quest for highly specific molecules that target RNA is a critical frontier. This guide provides an objective comparison of the RNA-binding molecule NSC260594 with other notable RNA-targeting agents, supported by available experimental data to illuminate its specificity profile.
This compound, a quinolinium derivative, has been identified as a specific inhibitor of the interaction between the HIV-1 nucleocapsid (Gag) protein and the stem-loop 3 (SL3) region of the viral genomic RNA. This interaction is crucial for the packaging of the viral genome into new virions. By stabilizing the SL3 RNA structure, this compound effectively blocks this protein-RNA interaction, leading to a specific disruption of HIV-1 RNA encapsidation.
To contextualize the specificity of this compound, this guide draws comparisons with three other classes of RNA-binding molecules: aminoglycoside antibiotics, and the antiviral agents ribavirin and favipiravir. These molecules were chosen for their well-documented interactions with various RNA targets and their established roles in research and medicine.
Quantitative Comparison of Binding Affinities
For a comprehensive comparison, the following table summarizes the available binding affinity data for the selected RNA-binding molecules against their primary targets and other known off-targets. It is important to note that direct comparisons are challenging due to variations in experimental conditions and the specific RNA sequences used in different studies.
| Molecule | Primary Target | Binding Affinity (Kd/IC50) | Off-Target Example(s) | Off-Target Binding Affinity (Kd) |
| This compound | HIV-1 Gag-SL3 RNA interaction | IC50 = 4.5 µM | Data not available | Data not available |
| Aminoglycosides | ||||
| Tobramycin | Bacterial 16S rRNA | µM range | In vitro selected RNA aptamers | nM range |
| Neomycin | HIV-1 RRE RNA | 1-2 µM | Various RNA targets | µM range[1] |
| Ribavirin Triphosphate | Poliovirus RNA polymerase | Kd = 430 µM | Data not available | Data not available |
| Favipiravir Triphosphate | Viral RNA-dependent RNA polymerase | Data not available | Data not available | Data not available |
Note: The binding affinities for ribavirin and favipiravir are for their active triphosphate forms interacting with the viral polymerase, which is a protein-RNA complex. This differs from the direct RNA binding of this compound and aminoglycosides.
Experimental Methodologies
The determination of binding affinities for small molecule-RNA interactions relies on a variety of biophysical techniques. Understanding these methods is crucial for interpreting the presented data.
Key Experimental Protocols:
-
Fluorescence-Based Assays: These assays, often used for initial screening, measure changes in fluorescence upon binding. For this compound, an assay monitoring the displacement of a fluorescently labeled probe from the SL3 RNA by the Gag protein was utilized to determine its IC50 value.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., an RNA) immobilized on a sensor surface in real-time. This method can provide both kinetic (kon and koff) and affinity (Kd) data.
-
Immobilization: The RNA of interest is typically biotinylated and captured on a streptavidin-coated sensor chip.
-
Binding Measurement: A series of concentrations of the small molecule are flowed over the chip surface, and the change in the refractive index, proportional to the amount of bound molecule, is recorded.
-
Data Analysis: The equilibrium binding responses are plotted against the small molecule concentration and fitted to a binding model to determine the Kd.
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a small molecule to an RNA molecule in solution. This technique provides a complete thermodynamic profile of the interaction, including the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Sample Preparation: The RNA and small molecule are prepared in identical buffer conditions to minimize heat of dilution effects.
-
Titration: The small molecule solution is titrated into the RNA solution in a series of small injections.
-
Data Analysis: The heat released or absorbed after each injection is measured and plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a small molecule on an RNA and to determine the Kd. Chemical shift perturbation studies involve monitoring the changes in the NMR spectrum of the RNA upon titration with the small molecule.
-
Sample Preparation: Isotopically labeled RNA (e.g., 15N, 13C) is often used to enhance signal resolution.
-
Titration: The small molecule is titrated into the NMR tube containing the RNA sample.
-
Data Analysis: The changes in the chemical shifts of specific RNA nuclei are plotted against the ligand concentration and fitted to a binding equation to calculate the Kd.
-
-
Filter-Binding Assays: This technique relies on the principle that proteins and protein-RNA complexes are retained by a nitrocellulose filter, while free RNA is not. It is more commonly used for protein-RNA interactions but can be adapted for small molecule-RNA interactions if the molecule is sufficiently large or can be cross-linked to the RNA.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the general workflow for assessing RNA-binding specificity, the following diagrams are provided.
References
Validating Inhibitors of the HIV-1 Gag-RNA Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of HIV-1 Gag-RNA Interaction Inhibitors
The following table summarizes quantitative data for various compounds that have been investigated for their ability to inhibit the HIV-1 Gag-RNA interaction or related functions of the Gag protein. These compounds target different domains of Gag, primarily the Nucleocapsid (NC) domain, which is directly involved in RNA binding.
| Compound Class | Example Compound(s) | Target Domain | Assay Type | Key Findings (IC50/EC50/Kd) | Reference |
| Thiadiazolane-based | TD2 | Matrix (MA) | Cell-based | Inhibited HIV-1 replication, but associated with toxicity. | [1] |
| N-acyl-N'-aryl-piperazines | A1752 | Nucleocapsid (NC) | Antiviral Assay | IC50 of ~1 µM; inhibited NC chaperone function. | [1] |
| Unnamed | Compound 3 (Boehringer Ingelheim) | Nucleocapsid (NC) | In vitro & Cell-based | Disrupts NC-RNA interaction with low-micromolar EC50s. | [1] |
| Unnamed | Breuer et al. discovered compounds | Nucleocapsid (NC) | Fluorescence Polarization | Nanomolar affinity to NC; EC50 of 0.32 µM and 3.5 µM. | [1] |
| Hydroxypyrazole-based | B9 Analogues | Nef | Surface Plasmon Resonance (SPR) | KD values in the 0.1 to 10 nM range for Nef binding. | [2] |
Experimental Protocols for Validation
Accurate validation of a compound's effect on the Gag-RNA interaction requires a combination of in vitro and cell-based assays.
Fluorescence Anisotropy (FA) / Fluorescence Polarization (FP)
This in vitro biophysical technique measures the binding of a small fluorescently labeled molecule (e.g., RNA) to a larger molecule (e.g., Gag protein).
Principle: When a fluorescently labeled RNA molecule is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Gag protein, its tumbling slows, leading to an increase in polarization. An inhibitor will compete with Gag for RNA binding or alter Gag's conformation, preventing the interaction and causing a decrease in polarization.
Protocol Outline:
-
Reagents:
-
Purified recombinant HIV-1 Gag protein (or specific domains like NC).
-
Fluorescently labeled RNA corresponding to the HIV-1 packaging signal (Ψ-RNA).
-
Unlabeled competitor RNA (for specificity controls).
-
Test compound (e.g., NSC260594).
-
Binding buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT).
-
-
Procedure:
-
A fixed concentration of fluorescently labeled Ψ-RNA is incubated with varying concentrations of the Gag protein to determine the dissociation constant (Kd) of the interaction.
-
To test an inhibitor, a fixed concentration of both labeled Ψ-RNA and Gag protein (at a concentration that gives a significant polarization signal) are incubated with increasing concentrations of the test compound.
-
Fluorescence polarization is measured using a plate reader equipped with polarization filters.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that displaces 50% of the labeled RNA from Gag, is calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free in vitro technique used to measure real-time binding kinetics and affinity.
Principle: One of the interacting partners (e.g., Gag protein) is immobilized on a sensor chip. The other partner (e.g., RNA) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. An inhibitor can be pre-incubated with Gag or co-injected with the RNA to assess its effect on the interaction.
Protocol Outline:
-
Reagents:
-
Purified recombinant HIV-1 Gag protein.
-
Ψ-RNA.
-
Test compound.
-
SPR sensor chip (e.g., CM5).
-
Running buffer.
-
-
Procedure:
-
The Gag protein is immobilized on the sensor chip surface.
-
Different concentrations of Ψ-RNA are injected over the surface to measure the association and dissociation rates.
-
To test an inhibitor, the Gag-coated surface is exposed to a mixture of Ψ-RNA and the test compound, or the surface is pre-treated with the inhibitor before RNA injection.
-
-
Data Analysis:
-
Sensorgrams (SPR signal vs. time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
A decrease in the binding signal in the presence of the inhibitor indicates a disruptive effect.
-
Cell-Based HIV-1 Replication Assays
These assays assess the overall antiviral activity of a compound in a cellular context.
Principle: Susceptible cells (e.g., TZM-bl cells, PBMCs) are infected with HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is measured by quantifying a viral protein (e.g., p24 antigen) or the activity of a reporter gene (e.g., luciferase in TZM-bl cells).
Protocol Outline:
-
Materials:
-
HIV-1 permissive cell line (e.g., TZM-bl) or primary cells (PBMCs).
-
HIV-1 viral stock.
-
Test compound.
-
Cell culture medium and supplements.
-
p24 ELISA kit or luciferase assay reagent.
-
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
The cells are treated with a range of concentrations of the test compound.
-
Cells are then infected with a known amount of HIV-1.
-
After a set incubation period (e.g., 48-72 hours), the cell supernatant is collected to measure p24 antigen levels by ELISA, or the cells are lysed to measure reporter gene activity.
-
-
Data Analysis:
-
The percentage of inhibition of viral replication is calculated for each compound concentration relative to an untreated control.
-
The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined.
-
Visualization of Validation Workflow
The following diagram illustrates a typical workflow for the validation of a potential HIV-1 Gag-RNA interaction inhibitor.
Caption: Workflow for validating inhibitors of Gag-RNA interaction.
This guide provides a framework for the systematic evaluation of compounds targeting the HIV-1 Gag-RNA interaction. By employing a combination of robust in vitro and cell-based assays, researchers can effectively identify and characterize novel antiretroviral candidates.
References
A Head-to-Head Comparison of NSC260594 with Other Small Molecule Inhibitors in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule NSC260594 with other inhibitors relevant to its mechanism of action in the context of triple-negative breast cancer (TNBC). The content is based on available preclinical data and aims to provide a clear, data-driven overview for researchers in oncology and drug development.
Introduction to this compound
This compound is a small molecule that has been identified as a potential therapeutic agent for triple-negative breast cancer.[1] Current research indicates that its primary mode of action is the inhibition of Myeloid cell leukemia-1 (Mcl-1) expression through the downregulation of the Wnt signaling pathway.[1] This leads to increased apoptosis in TNBC cells. Given this mechanism, this guide will compare this compound with two classes of inhibitors: direct Mcl-1 inhibitors and other inhibitors of the Wnt signaling pathway.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro efficacy of this compound and selected comparator compounds. Table 1 details the cytotoxic effects of these inhibitors in various TNBC cell lines, while Table 2 provides a broader overview of their inhibitory concentrations against their respective targets in different cancer cell lines.
Table 1: Comparative IC50 Values of this compound and Other Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Target/Pathway | TNBC Cell Line | IC50 (µM) |
| This compound | Wnt/Mcl-1 | MDA-MB-231 | 4.0 |
| 4175 | 0.85 | ||
| MDA-MB-468 | 0.31 | ||
| MDA-MB-157 | 1.94 | ||
| SUM159PE | 0.95 | ||
| Hs578t | 4.48 | ||
| AZD5991 | Mcl-1 | SUM149 | 0.27 - 19.6 (range across multiple TNBC lines) |
| SUM190 | |||
| FCIBC02 | |||
| MDA-IBC3 | |||
| MDA-MB-468 | |||
| S63845 | Mcl-1 | BT20 | Sensitive (Sub-G1 induction) |
| HCC1187 | Sensitive (Sub-G1 induction) | ||
| DU4475 | Sensitive (Sub-G1 induction) | ||
| MDA-MB-468 | Sensitive (Sub-G1 induction) | ||
| MDA-MB-231 | Resistant | ||
| HS578T | Resistant | ||
| XAV-939 | Wnt (Tankyrase) | MDA-MB-231 | Combination treatment with 20 nM paclitaxel showed significant effect |
| MDA-MB-468 | Combination treatment with 20 nM paclitaxel showed significant effect | ||
| BT549 | Combination treatment with 20 nM paclitaxel showed significant effect |
Table 2: General Inhibitory Concentrations of Comparator Compounds
| Compound | Target | Assay/Cell Line | IC50/EC50/K_d_ |
| AZD5991 | Mcl-1 | FRET assay | IC50: 0.7 nM |
| Surface Plasmon Resonance | K_d_: 0.17 nM | ||
| MOLP-8 (Multiple Myeloma) | EC50: 0.033 µM | ||
| MV4-11 (AML) | EC50: 0.024 µM | ||
| S63845 | Mcl-1 | Binding Assay | K_d_: 0.19 nM |
| H929 (Multiple Myeloma) | IC50: <0.1 µM | ||
| Various Hematological Cancer Lines | IC50: <1 µM (sensitive lines) | ||
| IWP-2 | Wnt (Porcupine) | Cell-free assay | IC50: 27 nM |
| Panc-1 (Pancreatic Cancer) | EC50: 2.33 µM | ||
| SW620 (Colorectal Cancer) | EC50: 1.90 µM | ||
| XAV-939 | Wnt (Tankyrase 1/2) | Cell-free assay | IC50: 11 nM (TNKS1), 4 nM (TNKS2) |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the Wnt signaling pathway and the points of intervention for this compound and the comparator compounds. This compound is hypothesized to act upstream of Mcl-1 by downregulating the Wnt pathway, leading to a decrease in Mcl-1 expression and subsequent apoptosis. In contrast, AZD5991 and S63845 are direct inhibitors of the Mcl-1 protein. IWP-2 and XAV-939 inhibit the Wnt pathway at different points: IWP-2 prevents Wnt ligand secretion by inhibiting Porcupine, while XAV-939 inhibits Tankyrase, leading to the degradation of β-catenin.
Caption: Wnt/Mcl-1 signaling pathway and points of inhibition.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.
1. Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Vortex to dissolve and filter-sterilize. Store at -20°C, protected from light.[2]
-
MTT Solvent: Prepare a solution of 10% SDS in 0.01 M HCl or use dimethyl sulfoxide (DMSO).
2. Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[2][3]
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570-590 nm using a microplate reader.[2][3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Wnt Signaling and Mcl-1 Protein Expression
This protocol is used to assess the effect of the inhibitors on the protein levels of key components of the Wnt signaling pathway and Mcl-1.
1. Sample Preparation:
-
Culture and treat cells with the inhibitors as for the viability assay.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4][5]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. Gel Electrophoresis and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.[4][6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][5]
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against β-catenin, GSK-3β, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
4. Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Quantify the band intensities to determine the relative protein expression levels.
In Vitro Mcl-1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the direct binding affinity of inhibitors to the Mcl-1 protein.
1. Reagents and Setup:
-
Recombinant full-length Mcl-1 protein.
-
A fluorescently labeled peptide that binds to Mcl-1 (e.g., FITC-labeled Bak BH3 peptide).[7]
-
A terbium-conjugated antibody against a tag on the Mcl-1 protein (e.g., anti-His tag).
-
Assay buffer (e.g., phosphate buffer with EDTA and a non-ionic surfactant).[7]
2. Assay Procedure:
-
In a 384-well plate, add the recombinant Mcl-1 protein, the fluorescently labeled peptide, and the terbium-conjugated antibody.
-
Add serial dilutions of the test inhibitor.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is generated when the terbium-labeled antibody and the FITC-labeled peptide are in close proximity due to binding to Mcl-1.
-
In the presence of a competing inhibitor, the binding of the fluorescent peptide is disrupted, leading to a decrease in the FRET signal.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
This compound demonstrates potent cytotoxic activity against a range of triple-negative breast cancer cell lines, with its mechanism of action linked to the downregulation of Mcl-1 via inhibition of the Wnt signaling pathway. When compared to direct Mcl-1 inhibitors such as AZD5991 and S63845, these compounds show high potency, often in the nanomolar range, against their direct target and in various cancer cell lines, including some TNBC models. Wnt signaling inhibitors like IWP-2 and XAV-939 also exhibit potent inhibition of their respective targets at the nanomolar level, though their cytotoxic effects in TNBC cell lines are often evaluated in the micromolar range or in combination with other agents.
The choice of inhibitor for further research and development will depend on the specific therapeutic strategy. Direct Mcl-1 inhibitors offer a targeted approach to inducing apoptosis in Mcl-1-dependent tumors. Inhibitors of the Wnt pathway, such as this compound, may have a broader impact on cancer cell signaling and could be effective in tumors where this pathway is aberrantly activated. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations that are most likely to benefit from this novel agent.
References
- 1. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Western Blot Protocol [protocols.io]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling NSC260594
Disclaimer: This document provides essential safety and logistical guidance for handling the potent antitumor and anti-HIV agent, NSC260594. The following protocols are based on general best practices for handling hazardous research compounds. It is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from your supplier before any handling, storage, or disposal of this compound to ensure all specific hazards are understood and mitigated.
Personal Protective Equipment (PPE)
Due to its potent biological activity, a stringent personal protective equipment protocol is mandatory to prevent accidental exposure. All personnel must be trained in the proper use and disposal of PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Double Nitrile Gloves | Outer glove should be regularly changed, especially if contaminated. |
| Body Protection | Disposable Lab Coat | Solid-front, back-closing design to prevent frontal splashes. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder form outside of a containment unit. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to ensure safety and experimental integrity. The following workflow outlines the key steps.
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocols
a. Preparation of Stock Solution:
-
Ensure all handling of solid this compound is performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Wear all recommended PPE as detailed in Table 1.
-
Use a calibrated analytical balance to weigh the desired amount of this compound powder.
-
Carefully transfer the powder to a sterile, appropriate-sized container for dissolution.
-
Slowly add the desired solvent (as specified in your experimental protocol) to the powder to avoid aerosolization.
-
Securely cap the container and mix until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
b. Storage of Stock Solution:
-
Once prepared, aliquot the stock solution to prevent product inactivation from repeated freeze-thaw cycles.[1]
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in sealed storage, away from moisture and light.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials) are considered hazardous waste. These items must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.
-
Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Arrange for pickup by a certified hazardous waste management service.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
